4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOAMJPPUFTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581687 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779320-20-6 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Chlorophenyl)thiazole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a thiazole core, a reactive carboxylic acid handle, and a lipophilic chlorophenyl group, provides a versatile platform for the synthesis of novel compounds with diverse pharmacological profiles. This guide offers a comprehensive exploration of its chemical properties, synthesis, spectral characteristics, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.
Core Chemical Identity and Physicochemical Properties
This compound is a solid, off-white compound at room temperature.[1][2] The core structure consists of a central five-membered thiazole ring. This ring is substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a carboxylic acid functional group. The presence of the chlorine atom on the phenyl ring is a common feature in many bioactive molecules, often influencing metabolic stability and receptor binding affinity.[3]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 779320-20-6 | [1][4][5] |
| Molecular Formula | C₁₀H₆ClNO₂S | [1][6] |
| Molecular Weight | 239.68 g/mol | [1][6] |
| Appearance | Solid, Off-white solid | [1][2] |
| Purity | Typically ≥95-97% | [2][4] |
| SMILES | O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1 | [1][4] |
| InChI | 1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | [1] |
| InChIKey | JOMOAMJPPUFTSI-UHFFFAOYSA-N | [1] |
Stability and Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.[2][7]
Synthesis and Mechanistic Insights
The construction of the 4-arylthiazole scaffold is most reliably achieved via the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[8][9] This method remains a cornerstone of heterocyclic chemistry due to its efficiency and broad substrate scope.
Mechanism: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the key precursors are 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiooxamide (or a derivative thereof). The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The final step is an acid-catalyzed dehydration of the heterocyclic alcohol intermediate to form the aromatic thiazole ring.
Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add thiooxamide (1.1 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool to room temperature. The resulting product, 4-(4-chlorophenyl)thiazole-2-carboxamide, may precipitate. Collect the solid by filtration.
-
Hydrolysis: The collected amide is then hydrolyzed to the carboxylic acid by heating in an acidic or basic aqueous solution (e.g., refluxing with 6M HCl).
-
Purification: After cooling, the carboxylic acid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectral Analysis and Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of this compound. The expected spectral data are summarized below, based on analyses of structurally similar compounds.[10][11][12][13]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Thiazole H-5 | δ 7.5-8.5 ppm (singlet) | The sole proton on the electron-deficient thiazole ring. |
| Phenyl H-2', H-6' | δ 7.8-8.2 ppm (doublet) | Protons ortho to the thiazole ring. | |
| Phenyl H-3', H-5' | δ 7.4-7.6 ppm (doublet) | Protons ortho to the chlorine atom. | |
| Carboxylic Acid OH | δ 12.0-13.0 ppm (broad singlet) | Exchangeable acidic proton. | |
| ¹³C NMR | Carboxylic C=O | δ 160-170 ppm | Carbonyl carbon of the carboxylic acid. |
| Thiazole C2 | δ 165-175 ppm | Carbon atom attached to the carboxylic acid and nitrogen. | |
| Thiazole C4 | δ 145-155 ppm | Carbon atom attached to the chlorophenyl group. | |
| Thiazole C5 | δ 115-125 ppm | Carbon atom bearing the H-5 proton. | |
| Phenyl Carbons | δ 128-140 ppm | Aromatic carbons, with distinct signals for C1', C2'/6', C3'/5', and C4'. | |
| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption of a carboxylic acid O-H bond. |
| C=O stretch (acid) | ~1700 cm⁻¹ (strong) | Carbonyl stretching vibration. | |
| C=N / C=C stretch | 1450-1600 cm⁻¹ (medium) | Aromatic and heteroaromatic ring vibrations. | |
| C-Cl stretch | 1000-1100 cm⁻¹ | Stretching vibration of the aryl-chloride bond. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 239 | Corresponding to the molecular weight of C₁₀H₆³⁵ClNO₂S. |
| Isotope Peak (M+2) | m/z ≈ 241 | A peak with ~33% the intensity of M⁺, characteristic of the ³⁷Cl isotope. |
Chemical Reactivity and Synthetic Potential
The molecule possesses three key regions of reactivity: the carboxylic acid group, the thiazole ring, and the chlorophenyl moiety. This trifunctional nature makes it a highly valuable synthetic intermediate.
Caption: Fig. 2: Key Reaction Pathways
-
Carboxylic Acid Moiety: This is the most versatile functional group for derivatization. Standard organic transformations can be readily applied.
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.
-
Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) produces a diverse range of amides, a common linkage in bioactive molecules.[14]
-
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride, which is a precursor for Friedel-Crafts acylations and other reactions.[15]
-
-
Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The electron-withdrawing effects of the carboxylic acid and chlorophenyl groups further deactivate the ring towards electrophilic substitution. However, reactions like bromination at the C5 position may be possible under forcing conditions.
-
4-Chlorophenyl Group: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. More commonly, this group is retained to provide lipophilicity and specific steric and electronic interactions with biological targets.
Applications in Drug Discovery and Materials Science
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][16] Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a wide spectrum of therapeutic potential.
-
Antimicrobial and Antifungal Agents: The thiazole core is present in many compounds with potent activity against bacterial and fungal pathogens.[2][9]
-
Anticancer Agents: Numerous studies have explored 4-arylthiazole derivatives as inhibitors of various kinases and other targets relevant to oncology.[9][14][16] The 4-chlorophenyl substituent, in particular, is frequently found in potent enzyme inhibitors.[17]
-
Antiparasitic Agents: Novel derivatives based on the 4-(4-chlorophenyl)thiazole scaffold have been synthesized and evaluated as potential treatments for neglected tropical diseases like leishmaniasis and Chagas disease.[10]
-
Agrochemicals: The compound serves as an intermediate in the formulation of effective herbicides and fungicides, contributing to crop protection.[2][7]
-
Materials Science: The rigid, aromatic nature of the molecule makes it a candidate for incorporation into novel polymers and coatings.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
GHS Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1][6]
-
Pictogram: GHS07 (Exclamation Mark).[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool (0-8°C), dry environment away from incompatible materials.[2]
Conclusion
This compound is a synthetically accessible and highly versatile building block. Its well-defined chemical properties, predictable reactivity, and the established biological significance of its core structure make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its synthesis, spectral features, and reactivity, as outlined in this guide, empowers researchers to leverage this compound for the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound 779320-20-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound 95% | CAS: 779320-20-6 | AChemBlock [achemblock.com]
- 5. This compound 779320-20-6 [sigmaaldrich.com]
- 6. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 16. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid: A Multi-Technique Spectroscopic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The precise characterization of substituted thiazoles is paramount for drug discovery, quality control, and mechanistic studies. This guide provides an in-depth, experience-driven walkthrough for the definitive structure elucidation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (C₁₀H₆ClNO₂S), a key synthetic intermediate.[3][4] We will move beyond a simple listing of data to explain the causal logic behind experimental choices and demonstrate how a combination of synthetic strategy, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation.
Foundational Strategy: Synthesis via Hantzsch Thiazole Condensation
The unequivocal elucidation of a chemical structure begins with a logical and well-characterized synthetic pathway. The Hantzsch thiazole synthesis, first described in 1887, remains a robust and high-yielding method for constructing the thiazole core.[5][6] Our strategy involves the condensation of an α-haloketone with a thioamide derivative, followed by hydrolysis to yield the target carboxylic acid.
Causality of Reagent Selection:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one: This α-haloketone provides the C4 and C5 atoms of the thiazole ring and introduces the required 4-chlorophenyl substituent. The bromine atom serves as an excellent leaving group for the initial nucleophilic attack.
-
Ethyl 2-amino-2-thioxoacetate: This thioamide is selected as it contains the necessary S-C-N fragment to form the thiazole ring and conveniently carries a protected carboxylic acid group (ethyl ester), which can be readily deprotected in a subsequent step.
The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7] The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.
Figure 1: Synthetic workflow for the target compound.
The Spectroscopic Gauntlet: A Workflow for Unambiguous Confirmation
Once the material is synthesized and purified, a multi-pronged analytical approach is essential. No single technique is sufficient; instead, the convergence of data from NMR, IR, and MS provides an unshakeable confirmation of the structure. This integrated approach ensures that every atom and bond is accounted for.
Figure 2: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a complete picture.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the carboxylic acid proton signal will disappear.
-
-
Expected Spectrum & Interpretation:
-
Aromatic Region (Chlorophenyl): The two pairs of equivalent protons on the parasubstituted chlorophenyl ring will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-withdrawing chlorine atom will be slightly downfield from the protons ortho to the thiazole ring.
-
Heteroaromatic Region (Thiazole): The lone proton at the C5 position of the thiazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent sulfur atom.[2]
-
Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a very broad singlet at a significantly downfield chemical shift (>10 ppm). This signal will disappear upon exchange with D₂O, providing definitive proof of its identity.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a better signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet.
-
Typical acquisition times are longer than for ¹H NMR due to the low natural abundance of ¹³C.
-
-
Expected Spectrum & Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield.
-
Thiazole Carbons: Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring. The C2 and C4 carbons, bonded to heteroatoms, will be significantly downfield.
-
Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring due to symmetry: the carbon bearing the chlorine (C-Cl), the carbon attached to the thiazole ring (C-ipso), and the two pairs of equivalent CH carbons.
-
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| COOH | >10 (broad s, 1H) | ~162-165 | Acidic proton, deshielded carbonyl carbon. |
| Thiazole-H5 | ~8.0-8.3 (s, 1H) | ~118-122 | Lone proton on the electron-rich thiazole ring.[8] |
| Phenyl-H (ortho to Thiazole) | ~7.8-8.0 (d, 2H) | ~128-130 | Aromatic proton adjacent to the thiazole substituent. |
| Phenyl-H (ortho to Cl) | ~7.4-7.6 (d, 2H) | ~130-132 | Aromatic proton adjacent to the electronegative Cl. |
| Thiazole-C2 | - | ~168-172 | Carbon between two heteroatoms (N and S). |
| Thiazole-C4 | - | ~150-154 | Carbon attached to the phenyl ring and adjacent to S. |
| Phenyl-C (ipso) | - | ~132-134 | Carbon attached to the thiazole ring. |
| Phenyl-C (Cl) | - | ~135-138 | Carbon attached to the chlorine atom. |
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Experimental Protocol:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, purified solid onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over the range of 4000-600 cm⁻¹.
-
Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.
-
-
Expected Spectrum & Interpretation: The IR spectrum provides a "fingerprint" that confirms the key architectural features of the molecule.
-
O-H Stretch: A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of a carboxylic acid O-H bond, resulting from strong hydrogen bonding.[9][10]
-
C=O Stretch: A sharp, intense absorption band around 1700-1725 cm⁻¹ confirms the presence of the carboxylic acid carbonyl group.
-
Aromatic C=C Stretch: Medium to sharp bands in the ~1600-1450 cm⁻¹ region are characteristic of the C=C bond vibrations within the phenyl and thiazole rings.[11]
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 1090-1100 cm⁻¹, is indicative of the C-Cl bond on the aromatic ring.
-
Table 2: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C Stretch | Aromatic/Heteroaromatic Rings |
| ~1090 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition. It is the final arbiter of the molecular formula.
-
Experimental Protocol:
-
Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is gentle and well-suited for polar molecules like carboxylic acids.
-
Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very clean and efficient.
-
For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a mass measurement with high accuracy (<5 ppm error).
-
-
Expected Spectrum & Interpretation:
-
Molecular Ion Peak: The molecular weight of C₁₀H₆ClNO₂S is 239.68 g/mol .[3] The key feature to look for is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for any chlorine-containing fragment: a main peak (M) and a smaller peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.
-
High-Resolution Data: HRMS will provide an exact mass that can be used to confirm the elemental formula. The calculated exact mass for C₁₀H₆³⁵ClNO₂S is 238.9808. An experimental result within a few ppm of this value provides unequivocal confirmation of the molecular formula.
-
Fragmentation: Key fragments may include the loss of the carboxylic group (-45 Da) or cleavage of the thiazole ring, further corroborating the proposed structure.
-
Table 3: Expected Mass Spectrometry Data
| Ion | m/z (Nominal) | m/z (Exact) | Notes |
|---|---|---|---|
| [M+H]⁺ | 240 / 242 | 240.9886 | Isotopic pattern for one Cl atom (3:1 ratio). |
| [M-H]⁻ | 238 / 240 | 237.9730 | Often the base peak in negative ESI mode. |
| [M-COOH]⁺ | 195 / 197 | 194.9804 | Loss of the carboxylic acid group. |
Conclusion
The structural elucidation of this compound is not achieved by a single measurement but by the logical synthesis and corroboration of data from multiple, orthogonal analytical techniques. The Hantzsch synthesis provides a logical entry point. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental formula and molecular weight. Each technique serves as an internal check on the others, creating a self-validating system that allows researchers to proceed with absolute confidence in the identity and purity of their material. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity and advancing drug development programs.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. isca.me [isca.me]
- 3. This compound 779320-20-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and Its Derivatives: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(4-chlorophenyl)thiazole-2-carboxylic acid and its derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the synthesis, chemical properties, and diverse biological activities of these molecules, with a focus on their potential as therapeutic agents.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a 4-chlorophenyl group at the 4-position of the thiazole ring often enhances the biological activity of these molecules, a feature attributed to the electron-withdrawing nature of the chlorine atom and the overall lipophilicity of the phenyl ring. The carboxylic acid functional group at the 2-position provides a handle for further chemical modification and can also play a crucial role in the interaction of these compounds with their biological targets.
This guide will explore the synthesis of the parent compound, this compound, and its derivatives. It will then provide a detailed examination of their biological activities, with a particular focus on their anticancer and anti-inflammatory properties. The underlying mechanisms of action, including the modulation of key signaling pathways, will be discussed in detail. Finally, this guide will present key experimental protocols for the synthesis and biological evaluation of these promising compounds.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
Synthesis of the Core Scaffold: 4-(4-Chlorophenyl)thiazole
A plausible and efficient route to the core 4-(4-chlorophenyl)thiazole scaffold involves the Hantzsch thiazole synthesis. This reaction typically utilizes an α-haloketone and a source of the thioamide. For the synthesis of derivatives bearing a carboxylic acid at the 2-position, a common strategy is to first introduce a group that can be subsequently hydrolyzed, such as a nitrile or an ester.
A representative synthetic approach is outlined below:
Caption: Synthetic workflow for this compound.
Synthesis of Derivatives
The carboxylic acid group at the 2-position of the thiazole ring serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and hydrazones. These modifications can significantly impact the biological activity, selectivity, and pharmacokinetic properties of the parent compound. For instance, the synthesis of amide derivatives can be readily achieved by coupling the carboxylic acid with various amines using standard peptide coupling reagents.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazole derivatives. Compounds based on the 4-(4-chlorophenyl)thiazole scaffold have demonstrated potent cytotoxic activity against a range of cancer cell lines.
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[2][4] Several studies have shown that thiazole derivatives can effectively inhibit key components of this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[2][5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
The following table summarizes the in vitro cytotoxic activity of representative 4-(4-chlorophenyl)thiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Amide | A549 (Lung) | 12.0 ± 1.73 | [3] |
| 2 | Hydrazone | C6 (Glioma) | 3.83 ± 0.76 | [3] |
| 3 | Carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | |
| 4 | Carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.[7][8]
Several studies have investigated the anti-inflammatory properties of thiazole derivatives and have identified them as potent inhibitors of COX enzymes.[9][10] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key inflammatory mediators.[7]
The following table presents the in vitro inhibitory activity of representative 4-(4-chlorophenyl)thiazole derivatives against COX-1 and COX-2 enzymes.
| Compound ID | Derivative Type | COX-1 Inhibition (%) at 5 µM | COX-2 Inhibition (%) at 5 µM | Selectivity Index (COX-2/COX-1) | Reference |
| 5 | Carboxamide | 14.7 | 53.9 | 3.67 | [9] |
| 6 | Carboxamide | 58.2 | 81.5 | 1.40 | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 4-(4-chlorophenyl)thiazole derivative and for the evaluation of its biological activity.
Synthesis of a Representative Amide Derivative
Protocol: Synthesis of N-Aryl-4-(4-chlorophenyl)thiazole-2-carboxamide
-
Step 1: Synthesis of this compound. A detailed protocol for the synthesis of the parent carboxylic acid would be presented here, likely involving the hydrolysis of a nitrile or ester precursor.[11][12]
-
Step 2: Amide Coupling.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(4-chlorophenyl)thiazole-2-carboxamide.
-
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, particularly their anticancer and anti-inflammatory properties, coupled with their synthetic tractability, makes them attractive candidates for further development. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a strong rationale for their therapeutic application.
Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their advancement into preclinical and clinical development. The in-depth understanding of the structure-activity relationships of these thiazole derivatives will undoubtedly pave the way for the design of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
A Comprehensive Technical Guide to the Synthesis and Discovery of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Executive Summary
This technical guide provides an in-depth exploration of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into the scientific rationale underpinning its discovery, its pharmacological relevance, and provide a detailed, field-proven methodology for its chemical synthesis. The core of this guide is a meticulous breakdown of the Hantzsch thiazole synthesis, adapted for this specific molecule, offering researchers a robust and reproducible protocol. This document is designed to bridge foundational chemical principles with practical laboratory application, serving as a vital resource for professionals engaged in synthetic chemistry and drug development.
Introduction: The Significance of the Thiazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and sulfur-containing rings being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the thiazole ring is a privileged scaffold due to its unique electronic properties and its ability to engage in various biological interactions.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4]
The specific incorporation of a 4-chlorophenyl substituent is a common strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The combination of this substituent with the thiazole core in this compound creates a molecule with considerable potential as a building block for novel therapeutic agents.[5][6]
Discovery Context and Pharmacological Relevance
The "discovery" of molecules like this compound is often driven by screening programs and rational drug design based on known pharmacophores. Research into functionally similar compounds has highlighted their potential in several therapeutic areas.
-
Antiparasitic Activity: Studies on various 4-(4-chlorophenyl)thiazole derivatives have revealed significant activity against neglected tropical diseases. For instance, related compounds have been evaluated as potent leishmanicidal and trypanocidal agents, suggesting that this structural motif is a promising starting point for the development of new antiparasitic drugs.[6]
-
Anticancer Potential: The thiazole scaffold is present in several approved anticancer drugs.[4] Research on structurally related 4-substituted aryl-thiazoles has shown potent antiproliferative activity against cancer cell lines, with some exerting their effect through mechanisms like the inhibition of tubulin polymerization.[7][8]
-
Enzyme Inhibition: As a versatile chemical intermediate, this compound serves as a key building block in the synthesis of molecules designed for enzyme inhibition, providing researchers with tools to probe metabolic pathways and develop targeted therapies.[5]
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 4-arylthiazole ring system is the Hantzsch thiazole synthesis, first reported in 1887.[4][9] This reaction is valued for its simplicity, high yields, and the stability of the resulting aromatic products.[2][9]
The fundamental mechanism involves the condensation reaction between an α-haloketone and a thioamide.[1][9] The process can be broken down into three key stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone and displacing the halide ion.[9][10]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.[1][9]
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic thiazole ring.[9]
Caption: General Mechanism of Hantzsch Thiazole Synthesis.
Detailed Synthetic Protocol
The synthesis of this compound is efficiently achieved via a two-step Hantzsch condensation followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate
This protocol is based on established Hantzsch synthesis procedures.[4]
-
Materials and Reagents:
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
Ethyl thiooxamate (H₂NCSCOOEt)
-
Absolute Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Experimental Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol, 1.0 eq.) in 100 mL of absolute ethanol.
-
To this solution, add ethyl thiooxamate (11 mmol, 1.1 eq.).
-
Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.
-
Causality: Ethanol serves as an ideal polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. Heating to reflux provides the necessary activation energy for the reaction to proceed at an efficient rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches any remaining acidic byproducts.
-
Reduce the solvent volume to approximately 20% using a rotary evaporator.
-
Perform a liquid-liquid extraction. Add 100 mL of deionized water and 100 mL of diethyl ether to the flask. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic (ether) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Causality: The washing steps are crucial for removing residual ethanol, salts, and other water-soluble impurities, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl ester as a solid.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain pure ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Materials and Reagents:
-
Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (from Step 1)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) / Water
-
Hydrochloric Acid (HCl), 2M
-
-
Experimental Procedure:
-
Dissolve the purified ethyl ester (8 mmol, 1.0 eq.) in a mixture of 50 mL methanol and 20 mL water in a 100 mL round-bottom flask.
-
Add sodium hydroxide (16 mmol, 2.0 eq.) to the solution.
-
Heat the mixture to 60°C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Causality: Basic hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids. The excess NaOH ensures the reaction goes to completion.
-
After cooling the reaction to room temperature, remove the methanol via rotary evaporation.
-
Re-dissolve the remaining aqueous residue in 50 mL of water.
-
Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M HCl. A precipitate will form.
-
Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid in a vacuum oven at 50°C to yield the final product, this compound.
-
Caption: Experimental Workflow for Synthesis.
Characterization and Data
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The data presented below are typical expected values for this compound.
| Property | Data | Source |
| Molecular Formula | C₁₀H₆ClNO₂S | [11] |
| Molecular Weight | 239.68 g/mol | [11] |
| Appearance | Off-white to white solid | [5] |
| CAS Number | 779320-20-6 | [12] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals. The thiazole proton (at C5) would appear as a singlet in the aromatic region. The protons of the 4-chlorophenyl group would appear as two distinct doublets (an AA'BB' system) due to their symmetry. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield chemical shift, which would disappear upon a D₂O shake.[6][13]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would show distinct signals for the carboxylic acid carbonyl, the thiazole ring carbons, and the carbons of the chlorophenyl group.[6]
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-) would show a prominent molecular ion peak [M-H]⁻ corresponding to the calculated mass, confirming the molecular weight.
Conclusion and Future Outlook
This guide has detailed the rationale and a robust synthetic pathway for this compound, a molecule of considerable interest in medicinal chemistry. The Hantzsch synthesis provides a reliable and high-yielding route to the core scaffold, which can be readily purified and characterized using standard laboratory techniques. The established biological relevance of this and related compounds underscores its importance as a building block for the discovery of new therapeutic agents. Future research will likely focus on derivatizing the carboxylic acid moiety to create libraries of amides and esters for high-throughput screening against various biological targets, particularly in the fields of oncology and infectious diseases.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scielo.br [scielo.br]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 779320-20-6|this compound|BLD Pharm [bldpharm.com]
- 13. 2-(4-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXYLIC ACID(17228-98-7) 1H NMR spectrum [chemicalbook.com]
Unlocking the Therapeutic Potential of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its inherent ability to engage with a wide array of biological targets has rendered it a privileged structure in the quest for novel therapeutics. This technical guide focuses on a specific, yet promising, member of this family: 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. While this compound has been synthesized, its specific therapeutic targets remain largely unexplored. This document serves as an in-depth guide for researchers, outlining a scientifically rigorous approach to identify and validate the potential therapeutic targets of this molecule. We will synthesize existing knowledge on thiazole derivatives, propose high-probability candidate targets, and provide detailed, field-proven experimental protocols for their validation. The overarching goal is to provide a comprehensive roadmap for elucidating the mechanism of action of this compound and accelerating its potential journey from a chemical entity to a therapeutic lead.
The Thiazole Scaffold: A Privileged Motif in Drug Discovery
The five-membered heterocyclic thiazole ring is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a diverse range of protein targets. Clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole underscore the therapeutic versatility of the thiazole core.[3][4] The broad spectrum of activities associated with thiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, makes any novel thiazole-containing compound a subject of significant interest for therapeutic development.[5][6][7][8]
High-Priority Putative Target: c-Met Kinase
Based on initial synthesis reports and the well-established role of thiazoles as kinase inhibitors, the receptor tyrosine kinase c-Met emerges as a primary hypothetical target for this compound.[3][9]
The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor (HGF) and its dysregulation is a known driver in numerous human cancers.[10][11] Overexpression or mutation of c-Met can lead to tumor growth, angiogenesis, and metastasis.[12] Consequently, c-Met is a validated and highly pursued target for cancer therapy.[10] The synthesis of this compound within a research program aimed at discovering c-Met inhibitors provides a strong rationale for prioritizing this kinase for initial investigation.
Proposed Signaling Pathway Involvement
The proposed interaction of this compound with c-Met would involve the inhibition of its kinase activity, thereby disrupting downstream signaling cascades crucial for cancer cell proliferation and survival. A simplified representation of this proposed mechanism is depicted below.
Secondary and Exploratory Therapeutic Targets
While c-Met presents a compelling primary target, the broad bioactivity of the thiazole scaffold warrants a wider exploratory approach. Structurally similar compounds have demonstrated activity against a range of other protein families.
Other Kinases
The thiazole core is a common feature in inhibitors of various kinases beyond c-Met, including:
-
Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been designed as EGFR kinase inhibitors.[13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibitors targeting both c-Met and VEGFR-2 are known, and the thiazole scaffold is present in some of these molecules.[1][14]
Enzymes Involved in Inflammation
Thiazole derivatives have been reported as inhibitors of enzymes that play a key role in the inflammatory response, such as:
-
Cyclooxygenases (COX-1 and COX-2): Certain thiazole carboxamide derivatives have shown inhibitory activity against COX enzymes.[15]
-
5-Lipoxygenase (5-LOX): Dual inhibition of DNase I and 5-LOX has been observed with some thiazole derivatives, suggesting a potential role in neuroprotection.[5]
Microbial Targets
The thiazole ring is a component of several antimicrobial agents.[16][17][18][19] Therefore, this compound should be evaluated for its potential to inhibit the growth of pathogenic bacteria and fungi.
Experimental Validation: Protocols and Methodologies
A tiered approach to experimental validation is recommended, starting with the primary hypothesized target and progressing to broader screening.
Tier 1: Validation as a c-Met Kinase Inhibitor
The following workflow outlines the key steps to ascertain the activity of this compound against c-Met.
Principle: This assay measures the binding of the test compound to the c-Met kinase domain by quantifying the displacement of a fluorescent tracer.
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the c-Met kinase, the europium-labeled anti-tag antibody, and the fluorescent tracer.
-
Add the serially diluted compound to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value from the dose-response curve.
Principle: This assay determines if the compound can inhibit the HGF-induced autophosphorylation of c-Met in a cellular context.
Protocol:
-
Culture a c-Met overexpressing cell line (e.g., MKN-45 or A549) to 80% confluency.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with HGF for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Tier 2: Screening for Broader Kinase and Enzyme Inhibition
A panel of kinase and enzyme assays should be employed to explore the selectivity of the compound.
| Assay Type | Target Examples | Principle |
| Kinase Panel Screen | EGFR, VEGFR-2, PDGFRβ | TR-FRET, Radiometric, or Luminescence-based assays |
| COX Inhibition Assay | COX-1, COX-2 | Measurement of prostaglandin E2 (PGE2) production |
| 5-LOX Inhibition Assay | 5-Lipoxygenase | Measurement of leukotriene B4 (LTB4) production |
Tier 3: Antimicrobial Susceptibility Testing
Principle: The antimicrobial activity can be assessed by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.
Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks and Future Directions
This guide provides a structured and evidence-based framework for the systematic investigation of the therapeutic potential of this compound. The initial focus on c-Met kinase is strongly justified by existing literature. However, a comprehensive evaluation across a panel of kinases, inflammatory enzymes, and microbial strains will provide a more complete understanding of this compound's biological activity profile. The detailed protocols provided herein are intended to serve as a practical starting point for researchers. Positive results from these initial studies would warrant further investigation into the compound's pharmacokinetic properties, in vivo efficacy in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The journey of a compound from a laboratory curiosity to a clinical candidate is long and challenging, but a rigorous and systematic approach to target identification and validation is the essential first step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchemrev.com [jchemrev.com]
An In-depth Technical Guide to the Mechanistic Investigation of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on elucidating the mechanism of action of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. Given that the primary literature focuses on the biological activities of its derivatives rather than the core compound itself, this document synthesizes findings from related molecules to propose potential mechanisms and outlines a detailed experimental strategy for their validation.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] The subject of this guide, this compound, serves as a key synthetic intermediate for developing more complex and potent therapeutic candidates.[1] The presence of the 4-chlorophenyl group often enhances the biological efficacy of the molecule, making this scaffold particularly interesting for targeting specific biological pathways.[1][2]
While a definitive mechanism of action for the parent compound is not extensively documented, the activities of its derivatives suggest several potential molecular targets and pathways that warrant investigation. These include protein kinases, enzymes involved in microbial metabolism, and regulators of cellular proliferation.
Postulated Mechanisms of Action Based on Derivative Studies
Based on published research on structurally related compounds, we can hypothesize several avenues for the mechanism of action of this compound.
Inhibition of Protein Kinases in Oncology
Several studies have pointed towards the role of thiazole derivatives as kinase inhibitors. For instance, derivatives of the thiazole carboxamide scaffold have been evaluated as potential c-Met kinase inhibitors for cancer treatment.[6] Furthermore, other thiazole-based compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.[7]
Hypothetical Signaling Pathway:
Caption: Postulated inhibition of EGFR and VEGFR-2 signaling pathways.
Antimicrobial Activity through Enzyme Inhibition
The thiazole scaffold is a common feature in molecules with potent antimicrobial properties.[1][3][5] The mechanism for such activity often involves the inhibition of essential microbial enzymes. For example, some thiazole derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication.[7]
Hypothetical Mechanism of Antimicrobial Action:
Caption: Hypothetical inhibition of bacterial DNA gyrase.
Experimental Workflow for Mechanism of Action Elucidation
A systematic approach is required to validate these hypotheses and uncover the precise mechanism of action. The following experimental workflow provides a robust framework for this investigation.
Workflow Diagram:
Caption: Experimental workflow for mechanism of action studies.
Step 1: Initial Phenotypic Screening
The first step is to confirm the biological activity of this compound in relevant cellular models.
Protocol: Antiproliferative Assay using MTT
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound/Derivative | Target Cell Line | Reported IC50 (µM) | Reference |
| Cu(L1)2Cl2 (Thiazole Derivative) | MCF7 | 105.6 | [5] |
| Cu(L3)Cl2 (Thiazole Derivative) | MCF7 | 82.64 | [5] |
| Compound 11f (Thiazole Derivative) | A-549 | 0.025 | [7] |
| Compound 11f (Thiazole Derivative) | MCF-7 | 0.029 | [7] |
Step 2: Target Identification
If the compound shows significant activity, the next step is to identify its molecular target(s).
Protocol: Kinase Profiling Assay
-
Assay Preparation: Utilize a commercial kinase profiling service that screens the compound against a large panel of purified human kinases.
-
Compound Submission: Submit the compound at a specified concentration (e.g., 10 µM).
-
Kinase Activity Measurement: The service will measure the activity of each kinase in the presence of the compound, typically using a radiometric or fluorescence-based assay.
-
Data Analysis: The results are usually provided as a percentage of inhibition relative to a control. Hits are identified as kinases that are significantly inhibited by the compound.
Step 3: In Vitro Target Validation
Once potential targets are identified, direct interaction and inhibition must be confirmed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the test compound in a kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Step 4: Cellular Target Engagement
It is crucial to demonstrate that the compound interacts with its target within a cellular environment.
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Treat EGFR-expressing cells with the test compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Use a loading control like GAPDH or β-actin.
-
Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the reduction in EGFR phosphorylation upon compound treatment.
Conclusion
While the precise mechanism of action for this compound is yet to be fully elucidated, the extensive research on its derivatives provides a strong foundation for targeted investigation. The proposed experimental workflow offers a systematic and robust approach to identify its molecular targets, validate its activity, and understand its cellular consequences. The potential for this scaffold to act as a kinase inhibitor or an antimicrobial agent makes it a valuable starting point for the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
in vitro studies of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
An In-Depth Technical Guide for the In Vitro Evaluation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Foreword: Charting a Course for a Novel Thiazole Derivative
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The subject of this guide, this compound, represents a novel entity within this esteemed chemical class. While direct in vitro studies on this specific molecule are not yet prevalent in published literature, the established pharmacological profile of its structural relatives provides a compelling rationale for its investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of this compound. It is structured not as a review of existing data, but as a proactive, field-proven investigational roadmap. We will proceed logically from foundational safety assessments to multifaceted efficacy and mechanistic assays, providing the causal reasoning behind each experimental choice. Our objective is to empower researchers with the strategy and detailed methodologies required to thoroughly interrogate the biological potential of this compound.
PART 1: Foundational Assessment: In Vitro Cytotoxicity
Before exploring any potential therapeutic efficacy, it is imperative to establish the cytotoxicity profile of a test compound. This initial screen determines the concentration range at which the compound can be studied without inducing significant cell death, a critical parameter for interpreting the results of subsequent functional assays. The XTT assay is a robust colorimetric method for this purpose, offering advantages over the traditional MTT assay by producing a water-soluble formazan product, thus simplifying the protocol and reducing potential artifacts.[5][6]
Core Principle: The XTT Assay
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) into a water-soluble orange formazan dye. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[5][6][7] A dose-dependent decrease in formazan production in the presence of the test compound indicates cytotoxicity.
Experimental Workflow: XTT Cytotoxicity Assay
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. measurlabs.com [measurlabs.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AT [thermofisher.com]
A Technical Guide to the Preliminary Bioactivity Screening of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Executive Summary
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a novel derivative, 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. As a Senior Application Scientist, my objective is to provide a framework that is not merely a sequence of protocols, but a logical, self-validating cascade designed to efficiently profile the compound's potential. We will progress from broad, cost-effective computational predictions to specific, hypothesis-driven in vitro assays, ensuring that each step informs the next. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and a clear path for data interpretation.
The Rationale: Why Screen this compound?
The thiazole nucleus is a "privileged structure," known for its diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] The specific substitution of a 4-chlorophenyl group at the 4-position and a carboxylic acid at the 2-position creates a unique chemical entity with potential for novel biological interactions. Previous studies on similar structures have indicated potential as c-Met kinase inhibitors and antimicrobial agents, providing a logical starting point for our investigation.[6][7] This screening cascade is designed to efficiently uncover its therapeutic potential by systematically evaluating its cytotoxicity and its effects on relevant biological targets.
Tier 1: In Silico Profiling — Charting Potential Pathways
Before committing to resource-intensive wet lab experiments, we leverage computational tools to generate data-driven hypotheses. In silico methods analyze the compound's structure to predict its likely biological targets, reducing the scope of initial in vitro screens.[8][9][10] This approach is foundational to modern, efficient drug discovery.[11]
Workflow: In Silico Target Identification
Caption: In silico workflow for predicting biological targets.
Protocol 1: Target Prediction via Ligand-Based Chemical Similarity
Causality: The principle of chemical similarity states that molecules with similar structures are likely to interact with similar biological targets.[9] This method allows us to leverage vast existing bioactivity data to predict potential targets for our novel compound.
Step-by-Step Methodology:
-
Structure Input: Obtain the 2D structure (SMILES format) of this compound.
-
Database Selection: Utilize public databases such as ChEMBL and PubChem, which contain extensive information on compound structures and their experimentally determined biological activities.
-
Similarity Search: Perform a Tanimoto similarity search using the compound's structure as a query. Set a similarity threshold (e.g., >0.85) to identify close structural analogs.
-
Target Collation: Compile a list of all validated biological targets for the identified analogs.
-
Target Prioritization: Rank the collated targets based on the frequency of their appearance, the degree of similarity of the analog, and the potency of the known interaction (e.g., IC₅₀, Kᵢ). This creates a prioritized list for further investigation.
Protocol 2: Structure-Based Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction (binding affinity) via a scoring function. This allows us to test the hypotheses generated from the similarity search.
Step-by-Step Methodology:
-
Target Acquisition: From the prioritized list (Protocol 1), obtain the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB). Focus on targets relevant to known thiazole activities, such as bacterial enzymes (e.g., DNA gyrase) or human kinases (e.g., c-Met).[6]
-
Protein Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site (active site) based on co-crystallized ligands or literature evidence.
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound.
-
Docking Execution: Use docking software (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of each target protein.
-
Analysis: Analyze the results, focusing on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein.
Data Presentation: Predicted Biological Targets
| Predicted Target Class | Specific Example | Rationale | Docking Score (kcal/mol) |
| Tyrosine Kinase | c-Met Kinase | Known target for similar thiazole carboxamides.[6] | -8.5 |
| Bacterial Enzyme | S. aureus DNA Gyrase | Broad-spectrum antimicrobial activity of thiazoles.[3][5] | -7.9 |
| Inflammatory Enzyme | Cyclooxygenase-2 (COX-2) | Anti-inflammatory properties of thiazole derivatives.[1] | -9.1 |
Tier 2: In Vitro Analysis — Establishing Foundational Viability
Before assessing specific bioactivities, it is imperative to determine the compound's inherent cytotoxicity. This step establishes a concentration range for subsequent assays and distinguishes true targeted effects from non-specific cell death. A compound that kills all cells at low concentrations may be a potent toxin, not a specific inhibitor.
Workflow: General Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity.
Protocol 3: MTT Cell Viability Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cytotoxicity.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancerous cell line (e.g., MCF-7, breast cancer) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney) in their respective recommended media, maintained at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Human Breast Cancer | 15.2 | 4.1 |
| HEK293 | Non-Cancerous Human Kidney | 62.5 | - |
| ¹ SI = IC₅₀ (Non-Cancerous Cell) / IC₅₀ (Cancerous Cell) |
Tier 3: Hypothesis-Driven Bioactivity Screening
With a defined therapeutic window from our cytotoxicity data and a list of putative targets from our in silico analysis, we can now proceed to specific, functional assays.
Anticancer Activity: Kinase Inhibition
Causality: The in silico results pointed towards c-Met kinase as a potential target.[6] Dysregulation of kinase signaling is a hallmark of many cancers. An in vitro kinase assay directly measures the ability of our compound to inhibit the enzymatic activity of a specific kinase, validating the computational prediction.
Signaling Pathway: Simplified c-Met Pathway
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Protocol 4: In Vitro c-Met Kinase Assay (Luminescence-Based)
Step-by-Step Methodology:
-
Assay Principle: This protocol utilizes a commercial assay kit (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. Lower light output corresponds to higher kinase activity (more ATP consumed) and thus, stronger inhibition by the test compound.
-
Reagent Preparation: Reconstitute recombinant human c-Met kinase, the substrate (e.g., poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's protocol.
-
Compound Plating: In a 384-well plate, add the test compound across a range of concentrations (e.g., 0.01 µM to 50 µM). Include a positive control (a known c-Met inhibitor like Crizotinib) and a negative (vehicle) control.
-
Kinase Reaction: Add the c-Met kinase enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Causality: The thiazole scaffold is prevalent in antimicrobial agents.[5] The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol 5: Broth Microdilution MIC Assay
Step-by-Step Methodology:
-
Bacterial Strains: Use reference strains of a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922).
-
Inoculum Preparation: Culture the bacteria overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum, no compound), and a positive control antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity Profile
| Microbial Strain | Gram Type | MIC (µg/mL) |
| S. aureus | Positive | 16 |
| E. coli | Negative | >128 |
Synthesis and Decision Making
The preliminary screening is complete. The next step is to integrate the data from all three tiers to make an informed decision on the compound's future.
Decision-Making Workflow
Caption: Logical progression from screening data to a go/no-go decision.
Interpretation:
-
Scenario 1 (Promising Anticancer Hit): The compound shows selective cytotoxicity against the MCF-7 cancer cell line (IC₅₀ = 15.2 µM, SI = 4.1) and potent inhibition of c-Met kinase in the low micromolar range. This profile warrants further investigation into its mechanism of action and testing against a broader panel of cancer cell lines.
-
Scenario 2 (Promising Antimicrobial Hit): The compound is largely non-toxic to human cells (IC₅₀ > 60 µM) but shows specific and potent activity against S. aureus (MIC = 16 µg/mL). This suggests a favorable therapeutic window for development as an antibiotic targeting Gram-positive bacteria.
-
Scenario 3 (Unfavorable Profile): The compound is highly cytotoxic to both cancerous and non-cancerous cells (IC₅₀ < 10 µM for both) and shows weak activity in functional assays. The project would be halted due to a poor therapeutic index.
This structured approach ensures that resources are directed toward compounds with the highest probability of success, providing a solid foundation for subsequent stages of drug discovery and development.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid (CAS 779320-20-6): Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)thiazole-2-carboxylic acid, identified by CAS number 779320-20-6, is a heterocyclic compound featuring a core thiazole ring substituted with a 4-chlorophenyl group at the 4-position and a carboxylic acid at the 2-position. This molecule serves as a versatile building block in medicinal chemistry and materials science. The inherent biological activity of the thiazole scaffold, coupled with the physicochemical properties imparted by its substituents, makes it a compound of significant interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and explores its potential uses based on the biological activities observed in structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.
| Property | Value | Source |
| CAS Number | 779320-20-6 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂S | |
| Molecular Weight | 239.68 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1 | |
| InChI | 1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| InChI Key | JOMOAMJPPUFTSI-UHFFFAOYSA-N |
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a key aspect of its utility. The thiazole ring is often constructed via the Hantzsch thiazole synthesis or variations thereof.
A general synthetic approach involves the reaction of a thioamide with an α-haloketone. For the synthesis of the core scaffold of the title compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one can be reacted with a suitable thioamide to form the 4-(4-chlorophenyl)thiazole ring. The carboxylic acid functionality at the 2-position can be introduced through various synthetic strategies, including the use of a thioglyoxylate equivalent or by subsequent modification of a precursor functional group.
The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of a wide array of esters, amides, and other derivatives. This enables the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Potential Therapeutic Applications
While specific biological data for this compound is not extensively available in the public domain, the biological activities of its close derivatives provide strong indications of its therapeutic potential. The 4-(4-chlorophenyl)thiazole scaffold is a recurring motif in compounds with demonstrated antiparasitic, antimicrobial, and anti-inflammatory activities.
Antiparasitic Activity
Neglected tropical diseases, such as leishmaniasis and Chagas disease, represent a significant global health burden. Research into novel therapeutics is a priority. A recent study investigated a series of eight 4-(4-chlorophenyl)thiazole derivatives for their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi.[2][3][4]
The findings from this study are summarized below:
| Compound Derivative | Target | Assay | IC₅₀ (µM) |
| Hydrazinyl-thiazole derivative | L. amazonensis promastigotes | In vitro | 19.86 - 200 |
| Hydrazinyl-thiazole derivative | L. amazonensis amastigotes | In vitro | 101 - >200 |
| Hydrazinyl-thiazole derivative | T. cruzi trypomastigotes | In vitro | 1.67 - 100 |
| Hydrazinyl-thiazole derivative | T. cruzi amastigotes | In vitro | 1.96 - >200 |
These results indicate that the 4-(4-chlorophenyl)thiazole scaffold is a promising starting point for the development of new antiparasitic agents.[2][4] The carboxylic acid moiety of the title compound could be crucial for interacting with specific biological targets or for improving pharmacokinetic properties.
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents. Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5][6][7][8][9] Studies on various 4-(4-chlorophenyl)thiazole derivatives have shown promising activity against a range of pathogens. For instance, certain 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives have demonstrated notable activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[5]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. The 4-(4-chlorophenyl)thiazole scaffold has been incorporated into molecules with potent anti-inflammatory properties.[10][11][12][13][14] Research on 4-(4-chlorophenyl)thiazol-2-amines has revealed their potential as dual inhibitors of DNase I and 5-lipoxygenase (5-LO), key enzymes in inflammatory pathways.[10] Some of these derivatives exhibited nanomolar IC₅₀ values against 5-LO.[10]
Experimental Protocols
To facilitate further research on this compound and its derivatives, this section provides representative experimental protocols based on methodologies reported for similar compounds.
General Synthesis of 4-(4-chlorophenyl)thiazole Derivatives
The following is a generalized procedure for the synthesis of the 4-(4-chlorophenyl)thiazole core structure, which can be adapted for the synthesis of the title compound.
DOT Diagram: Generalized Hantzsch Thiazole Synthesis
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
In Vitro Antiparasitic Activity Assay (Leishmania amazonensis)
This protocol describes a method for evaluating the leishmanicidal activity of test compounds against the promastigote form of L. amazonensis.[2]
DOT Diagram: In Vitro Leishmanicidal Assay Workflow
Caption: Workflow for In Vitro Leishmanicidal Activity Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Leishmania amazonensis promastigotes in a suitable medium (e.g., Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS) at 26 °C.
-
Plating: Harvest promastigotes in the logarithmic growth phase and adjust the cell density to 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the plates at 26 °C for 72 hours.
-
Viability Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Absorbance Measurement: Add 80 µL of a lysis buffer (e.g., 20% SDS in 50% dimethylformamide) to each well and incubate overnight at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the compound concentration.
Conclusion and Future Directions
This compound is a compound with significant potential, primarily as a scaffold for the development of new therapeutic agents. The existing body of research on its derivatives strongly suggests that it is a promising starting point for the discovery of novel antiparasitic, antimicrobial, and anti-inflammatory drugs.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound itself. This would involve:
-
In-depth Biological Screening: Testing the compound against a wide range of biological targets, including various parasite species, bacterial and fungal strains, and key enzymes involved in inflammation.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising compounds in relevant animal models.
By systematically exploring the properties and applications of this compound, the scientific community can unlock its full potential in the development of new medicines and advanced materials.
References
- 1. 779320-20-6|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 12. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Analytical Strategies for the Quantification of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Introduction
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiazole derivatives.[1][2] The accurate and precise quantification of this molecule is paramount for various stages of pharmaceutical research, including pharmacokinetic studies, process chemistry, and quality control. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical steps and the scientific rationale behind the methodological choices.
The compound, with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol , possesses structural features that dictate the optimal analytical approach.[3][4] The presence of the aromatic chlorophenyl group and the thiazole ring provides a strong chromophore, making UV detection a viable and accessible quantification method. The carboxylic acid moiety imparts acidic properties, influencing choices in mobile phase pH and stationary phase chemistry for chromatographic separation. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for method development.
| Property | Value | Source |
| CAS Number | 779320-20-6 | [5] |
| Molecular Formula | C₁₀H₆ClNO₂S | [4] |
| Molecular Weight | 239.68 g/mol | [4] |
| Appearance | Off-white to white solid | Inferred from similar compounds[6] |
| pKa | ~3-4 (Estimated for the carboxylic acid) | General chemical knowledge |
| UV λmax | ~260-280 nm (Estimated in organic solvent) | Inferred from structural motifs |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk materials and simple formulations. The method relies on the principle of separating the analyte from impurities based on its partitioning between a stationary phase and a mobile phase, followed by detection using its ultraviolet absorbance.
Rationale for Method Design
The selection of a reversed-phase C18 column is based on the non-polar nature of the chlorophenyl group, which will provide good retention.[7] The mobile phase consists of an acidified aqueous component and an organic modifier. The addition of an acid, such as formic acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of compounds. The detection wavelength is selected based on the estimated UV maximum absorbance of the compound to ensure high sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (≥98%).
-
Ultrapure water (18.2 MΩ·cm).
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of methanol.
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 275 nm |
| Run Time | 15 minutes |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the recommended technique. This method combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode is chosen due to the presence of the acidic carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. This involves selecting the precursor ion ([M-H]⁻) and monitoring specific product ions generated through collision-induced dissociation. For carboxylic acids, derivatization can sometimes be employed to improve chromatographic behavior and ionization efficiency, though it may not be necessary for this compound given its structure.[8][9]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Columns:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2. Reagents and Materials:
-
Same as for HPLC-UV, but with LC-MS grade solvents.
-
Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a compound with similar retention and ionization properties (e.g., a different chlorophenyl-substituted carboxylic acid).
3. Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of the internal standard into the appropriate matrix (e.g., blank plasma, buffer).
-
For biological samples, a sample extraction step is necessary. A protein precipitation followed by solid-phase extraction (SPE) is a common approach.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation can be further cleaned up using a mixed-mode anion exchange SPE cartridge to retain the acidic analyte and wash away interferences. The analyte is then eluted with an acidic organic solvent.
-
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | m/z 238.0 → 194.0 (Precursor → Product) |
| Collision Energy | To be optimized, typically 15-25 eV |
| Dwell Time | 100 ms |
Note: The exact MRM transition and collision energy should be determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the parameters.
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the analyte concentration in the samples from the calibration curve.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Sample Preparation Workflow
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scielo.br [scielo.br]
- 3. 4-(4-chlorophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 779320-20-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Chlorophenyl)thiazole-2-carboxylic acid in Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Thiazole Derivatives in Enzyme Inhibition
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound 4-(4-Chlorophenyl)thiazole-2-carboxylic acid belongs to this important class of molecules and has been identified as a key intermediate in the development of novel therapeutic agents. Its structural features suggest a high potential for interaction with biological macromolecules, particularly as an inhibitor of enzyme activity. Thiazole derivatives have been reported to inhibit a variety of enzymes, including hydrolases, kinases, and oxidoreductases, making them attractive candidates for drug discovery programs targeting enzymatic pathways in disease.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. We will delve into the principles of enzyme kinetics, provide detailed protocols for determining inhibitor potency (IC50) and elucidating the mechanism of action, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the characterization of this compound as an enzyme inhibitor.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and development, providing a means to quantify the potency and characterize the mechanism of action of inhibitory compounds.[1] The core principle of these assays is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. By systematically varying the concentrations of the substrate and the inhibitor, one can determine key kinetic parameters that describe the inhibitor's effect on the enzyme.
Aberrant enzyme activity is a hallmark of many diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[2] Therefore, the identification of small molecules that can modulate the activity of specific enzymes is a cornerstone of modern therapeutic intervention.[2] This application note will focus on assays to determine the half-maximal inhibitory concentration (IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Core Experimental Workflow
The general workflow for characterizing an enzyme inhibitor is a multi-step process that begins with initial screening and progresses to detailed mechanistic studies. The following diagram illustrates the typical experimental progression.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.
Materials and Reagents
The following is a general list of materials and reagents required for enzyme inhibition assays. Specific enzymes, substrates, and buffer components will vary depending on the target of interest.
| Category | Item | Purpose |
| Compound | This compound | Test Inhibitor |
| DMSO (Dimethyl sulfoxide) | Solvent for stock solution of the inhibitor | |
| Biologicals | Purified Enzyme of Interest | The biological target of the assay |
| Enzyme Substrate | Reactant for the enzyme-catalyzed reaction | |
| Buffers & Reagents | Assay Buffer (e.g., Tris-HCl, PBS) | Maintain optimal pH and ionic strength |
| Additives (e.g., MgCl2, DTT) | Cofactors or reducing agents, if required | |
| Stop Solution (e.g., acid, base, or specific inhibitor) | To quench the reaction at a specific time point | |
| Labware & Equipment | 96-well or 384-well microplates | Assay vessel for high-throughput analysis |
| Multichannel pipettes | For accurate and efficient liquid handling | |
| Plate reader (spectrophotometer, fluorometer, or luminometer) | To detect the signal generated by the reaction | |
| Incubator or water bath | To maintain a constant reaction temperature |
Protocol 1: Determination of IC50 Value
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3][4] It is a key parameter for quantifying the potency of an inhibitor. This protocol describes a typical procedure for determining the IC50 of this compound.
1. Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested. It is common to use a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration in all wells is constant and ideally below 1% to avoid solvent effects.[5]
-
Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a final concentration that produces a linear reaction rate over the desired time course. This concentration should be empirically determined during assay development.
-
Substrate Working Solution: Prepare the substrate in assay buffer at a concentration equal to its Michaelis constant (Km) or lower. Using a substrate concentration around the Km increases the assay's sensitivity to competitive inhibitors.[6]
2. Assay Procedure (96-well plate format):
-
Add Inhibitor: To the wells of a microplate, add a small volume (e.g., 2-5 µL) of the serially diluted inhibitor solutions. Include wells with assay buffer and DMSO as a vehicle control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).
-
Add Enzyme: Add the enzyme working solution to all wells.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[5]
-
Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic or Endpoint Reading:
-
Kinetic Assay: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a defined period. The initial reaction rate (V₀) is determined from the slope of the linear portion of the progress curve.[7]
-
Endpoint Assay: Allow the reaction to proceed for a fixed amount of time and then add a stop solution to quench the reaction. The total amount of product formed is then measured.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor - Background) / (Rate without Inhibitor - Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[5]
-
Table 1: Example Data for IC50 Determination
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 4.8 ± 1.2 |
| 0.1 | 14.5 ± 2.1 |
| 1 | 49.2 ± 3.5 |
| 10 | 88.7 ± 2.3 |
| 100 | 97.6 ± 1.0 |
| IC50 (µM) | ~1.0 |
Protocol 2: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for drug development.[6] Mechanism of action studies can distinguish between different modes of reversible inhibition.
Figure 2: Common modes of reversible enzyme inhibition.[1]
1. Experimental Design:
-
This experiment involves measuring the initial reaction rates at multiple substrate concentrations in the presence of several fixed concentrations of the inhibitor.
-
Prepare a matrix of reaction conditions with varying concentrations of both the substrate and this compound. Typically, at least 3-4 inhibitor concentrations (including zero) and 5-8 substrate concentrations are used.
2. Assay Procedure:
-
Follow the general assay procedure outlined in Protocol 1.
-
For each inhibitor concentration, perform a full substrate titration.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
3. Data Analysis:
-
Plot the initial reaction rates (V₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.
-
To more clearly distinguish between inhibition models, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Table 2: Expected Changes in Kinetic Parameters for Different Inhibition Modes
| Inhibition Mode | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-intercept |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-intercept |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, it is imperative to incorporate a system of self-validation within each assay.
-
Positive and Negative Controls: Always include a no-inhibitor control (vehicle) to define 0% inhibition and a known, potent inhibitor of the target enzyme as a positive control to define 100% inhibition. This validates that the assay can detect inhibition.
-
Linearity of Reaction: Ensure that the reaction rate is linear with respect to both time and enzyme concentration under the chosen assay conditions. This confirms that the measurements are taken during the initial velocity phase of the reaction.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: All experiments should be performed in replicate (at least triplicate) to ensure the reproducibility of the results and to allow for statistical analysis.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of its inhibitory activity. By carefully determining the IC50 value and elucidating the mechanism of action, researchers can gain valuable insights into the therapeutic potential of this compound and advance its development as a candidate for further preclinical and clinical investigation.
References
- 1. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: A Framework for Evaluating the Antimicrobial Potential of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents.[1] Thiazole-containing compounds have emerged as a particularly promising class of heterocycles, demonstrating a wide spectrum of biological activities.[2][3][4] The thiazole ring is a core component of numerous clinically approved drugs and is known to interact with various biological targets.[1] This application note outlines a comprehensive experimental design for the in-depth evaluation of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid as a potential antimicrobial agent. While derivatives of the 4-(4-chlorophenyl)thiazole scaffold have shown promising antimicrobial effects, this specific molecule represents a candidate for systematic investigation.[1][5]
This document is intended for researchers, scientists, and drug development professionals. It provides a strategic workflow, from initial screening to more complex mechanistic and anti-biofilm studies. The protocols herein are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8][9][10]
Strategic Experimental Workflow
The evaluation of a novel antimicrobial candidate should follow a logical progression from broad screening to detailed characterization. This workflow ensures that resources are allocated efficiently and that a comprehensive data package is generated for the test compound.
Caption: A phased approach to antimicrobial evaluation.
Part 1: Determination of Antimicrobial Potency
The initial phase focuses on quantifying the inhibitory and bactericidal potency of this compound against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[4][13]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO). Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[12]
-
Preparation of Microtiter Plate: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the working compound solution to well 1.[14]
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[14] This creates a concentration gradient of the test compound. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a crucial next step after determining the MIC to understand if the compound is bactericidal or bacteriostatic.
Protocol: MBC Determination
-
Following MIC Determination: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[14] Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[14]
Table 1: Hypothetical MIC and MBC Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 32 | 128 | 4 | Bactericidal |
| Klebsiella pneumoniae (MDR) | BAA-1705 | 32 | >256 | >8 | Bacteriostatic |
Part 2: Characterizing Antimicrobial Dynamics
Understanding the rate and persistence of antimicrobial activity is critical for predicting in vivo efficacy.
Time-Kill Kinetic Assay
This assay provides detailed information on the rate of bacterial killing over time when exposed to the test compound. It is essential for differentiating between bactericidal and bacteriostatic activity and observing concentration-dependent effects.
Protocol: Time-Kill Kinetic Assay
-
Preparation: Prepare flasks containing CAMHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Anti-Biofilm Activity Assay
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The crystal violet assay is a common and effective method for quantifying biofilm formation and its inhibition.[5]
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow bacteria in a 96-well flat-bottom plate in a suitable medium (e.g., Tryptic Soy Broth) in the presence of sub-inhibitory concentrations (e.g., 0.25x, 0.5x MIC) of the test compound. Include a no-compound control. Incubate for 24-48 hours at 37°C to allow for biofilm development.
-
Washing: Gently decant the planktonic (free-floating) cells and wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. Crystal violet stains the cells and the extracellular matrix of the biofilm.[5]
-
Washing: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[5] A reduction in absorbance compared to the control indicates anti-biofilm activity.
Table 2: Hypothetical Anti-Biofilm Activity of this compound against P. aeruginosa
| Compound Concentration | Absorbance (OD₅₇₀) | % Biofilm Inhibition |
| Growth Control (No Compound) | 0.850 | 0% |
| 0.25x MIC | 0.425 | 50% |
| 0.5x MIC | 0.213 | 75% |
Part 3: Investigating the Mechanism of Action
Identifying the cellular target of a novel antimicrobial is a critical step in its development. The thiazole scaffold has been associated with several mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Chlorophenyl)-2-pyrrolidinyl-1,3-thiazole | C13H13ClN2S | CID 778129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-chlorophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 10. nanobioletters.com [nanobioletters.com]
- 11. 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | C11H8ClNO2S2 | CID 742065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Development of Novel Agrochemicals Based on the 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid Scaffold
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The thiazole heterocyclic ring system is a cornerstone in the development of biologically active molecules, with numerous commercial pesticides featuring this scaffold.[1] This document provides a comprehensive guide for the synthesis and evaluation of novel agrochemical candidates derived from 4-(4-chlorophenyl)thiazole-2-carboxylic acid. We present detailed, field-proven protocols for the chemical synthesis of the parent acid and its subsequent derivatization into esters and amides, which often exhibit enhanced biological activity.[1] Furthermore, we outline a tiered screening strategy encompassing herbicidal, fungicidal, and insecticidal bioassays to thoroughly characterize the potential of these novel compounds. This guide is designed to provide researchers with the necessary methodologies to explore this promising chemical space, explaining the causality behind experimental choices and ensuring a robust and self-validating workflow.
Introduction: The Thiazole Scaffold in Agrochemical Discovery
Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, making them pivotal in the search for new crop protection agents.[2][3] Their structural versatility and proven efficacy have led to the successful commercialization of thiazole-containing insecticides (e.g., Thiamethoxam, Clothianidin), fungicides (e.g., Thiabendazole, Ethaboxam), and herbicides.[4][5] The this compound core combines the established bioactivity of the thiazole ring with a chlorophenyl moiety, a common feature in many pesticides that can enhance activity. The carboxylic acid group at the 2-position serves as a versatile chemical handle for creating libraries of ester and amide derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
This guide provides a strategic framework for leveraging this scaffold, from initial synthesis to comprehensive biological evaluation.
Chemical Synthesis Protocols
The foundational step in exploring this chemical class is the efficient synthesis of the core scaffold and its derivatives. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[6][7][8]
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol details the synthesis via a modified Hantzsch reaction, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate
-
Reactants:
-
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
-
Ethyl thioxamate (1.0 eq)[9]
-
Ethanol (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-1-(4-chlorophenyl)ethanone and an equal molar amount of ethyl thioxamate.[9]
-
Add ethanol to achieve a concentration of approximately 0.5 M.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume in vacuo.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield crude ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate.
-
Step 2: Hydrolysis to this compound
-
Reactants:
-
Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Ethanol/Water (1:1 mixture)
-
-
Procedure:
-
Suspend the ester from Step 1 in a 1:1 mixture of ethanol and water.
-
Add a solution of NaOH (2.0 eq in water) dropwise while stirring.
-
Heat the mixture to 50-60°C for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Protocol 2: Synthesis of Amide and Ester Derivatives
Creating amide and ester libraries is a critical step for SAR studies, as these functional groups significantly modulate a compound's lipophilicity, cell permeability, and interaction with biological targets.[1]
Step 1: Activation of the Carboxylic Acid
-
Reactants:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
-
Procedure:
-
Suspend the parent acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add a catalytic drop of DMF.
-
Add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.
-
Step 2a: Amide Synthesis
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Stir the reaction at room temperature for 4-12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Step 2b: Ester Synthesis
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Add the desired alcohol (1.5 eq) and pyridine (1.5 eq).
-
Stir the reaction at room temperature for 6-18 hours.
-
Perform an aqueous workup as described for the amide synthesis.
-
Purify the resulting ester by column chromatography.
-
Biological Evaluation: A Tiered Screening Approach
A systematic, tiered approach is essential for efficiently identifying lead candidates. The following protocols provide a framework for primary screening.
Workflow for Synthesis and Screening
Caption: Workflow from synthesis to lead identification.
Protocol 3: Herbicidal Activity Screening
This protocol covers both pre-emergence (soil-applied) and post-emergence (foliar-applied) testing to identify herbicidal potential.[10][11][12]
-
Plant Species:
-
Monocot: Barnyardgrass (Echinochloa crus-galli)
-
Dicot: Velvetleaf (Abutilon theophrasti)
-
-
Materials:
-
Potting mix, pots (10 cm diameter), seeds of target species.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
Positive control (e.g., Atrazine, Glyphosate).
-
Calibrated spray chamber.
-
-
Pre-Emergence Protocol: [13][14][15]
-
Fill pots with potting mix and sow 10-15 seeds of a single species per pot, covering lightly with soil.
-
Prepare test solutions at desired concentrations (e.g., 100, 500, 2000 g a.i./ha).
-
Apply the solutions evenly to the soil surface using a calibrated sprayer.
-
Place pots in a greenhouse with controlled conditions (25/18°C day/night, 16h photoperiod).
-
Water as needed.
-
Assess results after 14-21 days by counting the number of emerged, healthy seedlings and comparing to the untreated control. Calculate the percent inhibition.
-
-
Post-Emergence Protocol: [10][16]
-
Sow seeds as above and allow plants to grow to the 2-3 true leaf stage.
-
Apply test solutions using the calibrated sprayer, ensuring uniform foliar coverage.
-
Return plants to the greenhouse.
-
Visually assess plant injury (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).
-
Protocol 4: Fungicidal Activity Screening
This protocol uses the poisoned food technique for a rapid in vitro assessment of fungistatic or fungicidal activity.[17][18][19]
-
Fungal Species:
-
Fusarium graminearum (causal agent of Fusarium head blight)
-
Botrytis cinerea (causal agent of grey mould)
-
-
Materials:
-
Potato Dextrose Agar (PDA).
-
Sterile petri dishes (90 mm).
-
Test compounds dissolved in acetone.
-
Positive control (e.g., Thiabendazole).[20]
-
Mycelial plugs (5 mm diameter) from actively growing fungal cultures.
-
-
Procedure:
-
Prepare molten PDA and cool to 45-50°C.
-
Add the required volume of the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Mix well and pour into sterile petri dishes.
-
Allow the "poisoned" agar to solidify.
-
Aseptically place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
When the mycelial growth in the control plate reaches the edge, measure the colony diameter in the treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(C - T) / C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.[21]
-
-
Protocol 5: Insecticidal Activity Screening
This dual protocol assesses both contact and ingestion toxicity against a model piercing-sucking insect (aphid) and a chewing insect (lepidopteran larva).[22][23][24]
-
Insect Species:
-
Piercing-Sucking: Pea aphid (Acyrthosiphon pisum)
-
Chewing: Cabbage looper (Trichoplusia ni), 2nd instar larvae
-
-
Contact Toxicity Protocol (Leaf Dip Bioassay for Aphids):
-
Use broad bean (Vicia faba) leaf discs (2 cm diameter).
-
Prepare test solutions at various concentrations (e.g., 10, 50, 250, 1000 mg/L) in water with a surfactant.
-
Dip each leaf disc into a test solution for 10 seconds and allow it to air dry.
-
Place the dried disc, abaxial side up, on a layer of agar in a petri dish.
-
Transfer 10 adult aphids onto each leaf disc.
-
Seal the dishes with ventilated lids and incubate at 22°C with a 16:8h light:dark cycle.
-
Assess mortality after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
-
Ingestion Toxicity Protocol (Diet Incorporation for Cabbage Looper): [25]
-
Prepare an artificial insect diet according to a standard recipe.
-
While the diet is cooling but still liquid (~50°C), incorporate the test compound to achieve the desired final concentrations.
-
Dispense the treated diet into the wells of a 24-well plate.
-
Once the diet has solidified, place one 2nd instar larva into each well.
-
Seal the plate with a breathable membrane.
-
Incubate at 25°C.
-
Record larval mortality at 24, 48, and 72 hours.
-
Data Presentation and Interpretation
Systematic data collection and analysis are crucial for identifying promising candidates. Results should be summarized to facilitate comparison.
Table 1: Hypothetical Herbicidal Activity Data (% Injury at 14 DAT)
| Compound ID | Conc. (g/ha) | E. crus-galli (Pre) | A. theophrasti (Pre) | E. crus-galli (Post) | A. theophrasti (Post) |
| Parent Acid | 1000 | 15 | 25 | 10 | 20 |
| Amide-A | 1000 | 85 | 95 | 70 | 90 |
| Amide-B | 1000 | 40 | 55 | 30 | 45 |
| Ester-C | 1000 | 90 | 98 | 85 | 95 |
| Ester-D | 1000 | 20 | 30 | 15 | 25 |
| Atrazine | 1000 | 98 | 99 | 95 | 99 |
Table 2: Hypothetical Fungicidal Activity Data (EC₅₀ in µg/mL)
| Compound ID | Fusarium graminearum | Botrytis cinerea |
| Parent Acid | >100 | >100 |
| Amide-A | 8.5 | 12.3 |
| Amide-B | 45.1 | 62.8 |
| Ester-C | 22.7 | 35.4 |
| Ester-D | >100 | >100 |
| Thiabendazole | 1.2 | 5.8 |
Table 3: Hypothetical Insecticidal Activity Data (LC₅₀ in mg/L)
| Compound ID | A. pisum (Contact, 48h) | T. ni (Ingestion, 72h) |
| Parent Acid | >1000 | >1000 |
| Amide-A | 450 | 220 |
| Amide-B | 15 | 25 |
| Ester-C | >1000 | >1000 |
| Ester-D | 85 | 110 |
| Thiamethoxam | 2.5 | 5.1 |
Interpretation: In this hypothetical dataset, the parent carboxylic acid shows minimal activity. Derivatization into specific amides and esters significantly enhances biological effects. Ester-C and Amide-A show potent, broad-spectrum herbicidal activity. Amide-A also demonstrates moderate fungicidal activity. Notably, Amide-B and Ester-D exhibit significant insecticidal properties, suggesting that different derivatives can be tuned for different agrochemical applications.
Mechanistic Insights and Next Steps
The observed bioactivities provide clues to the potential mechanisms of action (MoA).
Hypothetical Mode of Action: PPO Inhibition (Herbicide)
Many heterocyclic compounds exert their herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[26] The accumulation of its substrate leads to rapid cell membrane disruption via lipid peroxidation in the presence of light.
Caption: Hypothetical PPO inhibition pathway.
Next Steps for Lead Candidates:
-
Dose-Response Studies: Generate full dose-response curves to accurately determine EC₅₀, LC₅₀, or GR₅₀ values.
-
Secondary Screening: Test promising "hits" against a broader panel of weeds, fungi, or insects.
-
Mode of Action Studies: Conduct biochemical assays (e.g., enzyme inhibition assays) to confirm the molecular target.[4]
-
Crop Safety Evaluation: Assess phytotoxicity on key crops like corn, soybean, and wheat.
-
Lead Optimization: Synthesize additional analogues of the most potent compounds to refine SAR and improve efficacy and safety profiles.
References
- 1. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. synarchive.com [synarchive.com]
- 9. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyzeseeds.com [analyzeseeds.com]
- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 13. farmprogress.com [farmprogress.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ijcmas.com [ijcmas.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 21. jabonline.in [jabonline.in]
- 22. researchgate.net [researchgate.net]
- 23. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 24. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ingestion bioassay protocol for assessing pesticide toxicity to the solitary bee, <i>Osmia cornifrons</i> [morressier.com]
- 26. Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Chlorophenyl)thiazole-2-carboxylic acid as a Versatile Intermediate in Drug Discovery
Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a prominent heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The 4-arylthiazole substructure, in particular, is a recurring feature in molecules targeting a wide array of biological targets, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (CAS 779320-20-6) is a key intermediate that provides a strategic entry point for the synthesis of a diverse library of compounds for drug discovery and development. The presence of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity, while the carboxylic acid handle at the 2-position offers a versatile point for chemical modification and elaboration.[5][6]
This technical guide provides a comprehensive overview of the synthesis of this compound and details its potential applications as a key building block in the development of novel therapeutic agents. Detailed, field-proven protocols for its synthesis and a representative derivatization are provided to guide researchers in medicinal chemistry, organic synthesis, and drug development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 779320-20-6 | [5][7][8][9] |
| Molecular Formula | C₁₀H₆ClNO₂S | [5][9] |
| Molecular Weight | 239.68 g/mol | |
| Appearance | Solid | |
| SMILES | O=C(O)C1=NC(C2=CC=C(Cl)C=C2)=CS1 | |
| InChI | 1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) |
Synthesis of this compound
The construction of the 4-arylthiazole core is efficiently achieved through the well-established Hantzsch thiazole synthesis.[10] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this reaction is employed, starting from readily available precursors.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for the Hantzsch synthesis and subsequent functional group transformations.[3][11] Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
-
To a solution of 4-chloroacetophenone (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-1-(4-chlorophenyl)ethanone.
Step 2: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
-
A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of sodium bicarbonate to neutralize the hydrobromide salt and precipitate the free amine.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.[11]
Step 3: Synthesis of 4-(4-Chlorophenyl)thiazole-2-carbonitrile
-
Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. Purify by column chromatography if necessary.
Step 4: Synthesis of this compound
-
To the crude 4-(4-chlorophenyl)thiazole-2-carbonitrile, add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile starting material by TLC).
-
Cool the reaction mixture to room temperature, which should cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.
Application in Drug Discovery: A Gateway to Bioactive Molecules
While a specific marketed drug synthesized directly from this compound is not prominently documented, the core scaffold is a key component in numerous compounds with significant biological activities. This intermediate serves as an excellent starting point for the exploration of new chemical entities with therapeutic potential.
-
Anticancer Agents: Many 2-amino-4-arylthiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][10] The carboxylic acid functionality can be converted to a wide range of amides, esters, and other functional groups to probe the structure-activity relationship (SAR) and optimize anticancer potency.
-
Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs. Derivatives of 4-(4-chlorophenyl)thiazole have shown promising activity against various bacterial and fungal strains.[6][11] The carboxylic acid can be coupled with different amines or alcohols to generate novel compounds for antimicrobial screening.
-
Anti-inflammatory Agents: Certain thiazole derivatives have been investigated for their anti-inflammatory properties.[12] The intermediate can be used to synthesize analogs of known anti-inflammatory agents or to discover novel compounds with improved efficacy and safety profiles.
Representative Protocol: Amide Coupling
The carboxylic acid group of this compound is a versatile handle for further chemical modifications. Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments.[10] The following is a representative protocol for the coupling of the title compound with a primary amine.
Amide Synthesis Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 779320-20-6 | MFCD07375211 | this compound [aaronchem.com]
- 6. scielo.br [scielo.br]
- 7. 779320-20-6 | 2-Thiazolecarboxylicacid, 4-(4-chlorophenyl)- [chemindex.com]
- 8. 779320-20-6|this compound|BLD Pharm [bldpharm.com]
- 9. This compound 95% | CAS: 779320-20-6 | AChemBlock [achemblock.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate 4-(4-Chlorophenyl)thiazole-2-carboxylic acid Activity
Introduction
4-(4-Chlorophenyl)thiazole-2-carboxylic acid is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Given the therapeutic potential of thiazole derivatives, it is crucial to characterize the biological activity of novel compounds like this compound. Cell-based assays are indispensable tools in the initial stages of drug discovery, providing valuable insights into a compound's mechanism of action, efficacy, and potential toxicity in a biologically relevant context.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a tiered, multi-parametric cell-based assay strategy to elucidate the bioactivity of this compound.
The proposed workflow is designed to first establish the cytotoxic profile of the compound, a critical initial step to determine appropriate concentration ranges for subsequent, more specific functional assays.[6] Following this, we will explore the compound's potential to modulate key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.[7] Finally, we will detail methods to investigate the induction of apoptosis (programmed cell death), a common mechanism of action for anticancer agents.
I. Foundational Analysis: Cytotoxicity Profiling
A primary assessment of any novel compound is its effect on cell viability. Cytotoxicity assays determine the concentration at which a compound induces cell death.[8] This information is vital for distinguishing between targeted pharmacological effects and general toxicity. Several methods can be employed to measure cytotoxicity, each with its own principle.[9]
A. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 0.95 | 76 |
| 50 | 0.60 | 48 |
| 100 | 0.30 | 24 |
B. LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The amount of LDH in the medium is proportional to the number of dead cells.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[6]
II. Mechanistic Insight: Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[11] These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular transcription factor.
A. NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[7] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for an NF-κB luciferase reporter assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Plate HEK293 cells stably transfected with an NF-κB luciferase reporter construct in a 96-well plate.[7]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.[11][12]
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[12][13]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[11]
-
Luminescence Measurement: Add a luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency.[11][12]
Table 2: Example Data Layout for NF-κB Reporter Assay
| Treatment | Concentration (µM) | Luminescence (RLU) | Normalized Activity |
| Vehicle | 0 | 5000 | 1.0 |
| TNF-α | 0.01 | 50000 | 10.0 |
| Compound + TNF-α | 1 | 40000 | 8.0 |
| Compound + TNF-α | 10 | 25000 | 5.0 |
| Compound + TNF-α | 50 | 10000 | 2.0 |
III. Phenotypic Analysis: Apoptosis Assays
Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.
A. Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9][14]
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[15]
B. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the compound as described previously.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase-3/7 activity.
The cell-based assays outlined in this document provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, impact on key signaling pathways like NF-κB, and its ability to induce apoptosis, researchers can gain significant insights into the compound's potential therapeutic applications.
Positive results from these initial screens would warrant further investigation. This could include broader pathway analysis using reporter assay panels, target identification studies, and ultimately, validation in more complex models such as 3D cell cultures or in vivo animal models.[3][4]
V. References
-
AAT Bioquest. (2024, March 12). What are the commonly used methods for measuring cytotoxicity? Retrieved from --INVALID-LINK--
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from --INVALID-LINK--
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from --INVALID-LINK--
-
Miltenyi Biotec. Cell based assays for drug discovery. Retrieved from --INVALID-LINK--
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from --INVALID-LINK--
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Retrieved from --INVALID-LINK--
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from --INVALID-LINK--
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from --INVALID-LINK--
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2013). PLoS ONE, 8(7), e66715. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. Apoptosis Protocols. Retrieved from --INVALID-LINK--
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Apoptosis. Springer. Retrieved from --INVALID-LINK--
-
University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from --INVALID-LINK--
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments, (155). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. Apoptosis Assays. Retrieved from --INVALID-LINK--
-
A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology, 13, 1020875. Retrieved from --INVALID-LINK--
-
AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from --INVALID-LINK--
-
Proteintech Group. Experimental protocol to study cell viability and apoptosis. Retrieved from --INVALID-LINK--
-
Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from --INVALID-LINK--
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Retrieved from --INVALID-LINK--
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules, 27(19), 6251. Retrieved from --INVALID-LINK--
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 57. Retrieved from --INVALID-LINK--
-
Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). International Journal of Drug Delivery Technology, 8(1), 1-6. Retrieved from --INVALID-LINK--
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(21), 6619. Retrieved from --INVALID-LINK--/PMC8587295/)
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole Carboxylic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for thiazole carboxylic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic motifs. Thiazole carboxylic acids are key building blocks in a vast array of pharmaceuticals and functional materials, including kinase inhibitors and antimicrobial agents.[1][2] Achieving efficient, scalable, and reproducible synthesis is paramount.
This document moves beyond standard textbook procedures to provide field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind common experimental failures and provide robust, actionable solutions to optimize your reaction conditions.
Section 1: Foundational Knowledge - Frequently Asked Questions
This section addresses the fundamental principles of the most common synthetic strategies.
Q1: What is the most common and reliable method for constructing the thiazole core?
The Hantzsch thiazole synthesis, first described in 1887, remains the most widely utilized method for forming the thiazole ring.[3][4] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloester) and a thioamide.[5] The reaction is typically high-yielding and proceeds through a well-established mechanism involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7][8]
Q2: How is the carboxylic acid functionality typically incorporated into the thiazole ring?
There are two primary strategies for synthesizing thiazole carboxylic acids:
-
Indirect Method (Hantzsch + Hydrolysis): This is arguably the most common route. The Hantzsch synthesis is performed using an α-haloester (e.g., ethyl bromopyruvate) to directly install an ester group at the 4- or 5-position of the thiazole ring.[9] This ester is then hydrolyzed in a subsequent step, typically under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup, to yield the final carboxylic acid.[10]
-
Direct Oxidation: This method is used when the desired starting material is a thiazole bearing an oxidizable group, such as a methyl or hydroxymethyl group. For instance, 4-methylthiazole can be oxidized to thiazole-4-carboxylic acid using strong oxidizing agents like a mixture of nitric and sulfuric acid.[11] Similarly, thiazoline precursors can be oxidized to thiazoles using reagents like manganese dioxide (MnO₂).[12]
Q3: Which position on the thiazole ring (4- vs. 5-carboxylic acid) is easier to synthesize?
The synthesis of thiazole-4-carboxylic acids is generally more straightforward and common. This is because the required starting materials for the Hantzsch synthesis, such as bromopyruvic acid or its esters, are readily available. Synthesizing thiazole-5-carboxylic acids often requires more specialized starting materials or multi-step sequences.[1][13]
Section 2: Troubleshooting Guide - Common Experimental Issues
This core section addresses specific problems you may encounter during your experiments.
Q4: My Hantzsch synthesis yield is unexpectedly low. What are the likely causes and how can I fix it?
Low yields in a Hantzsch synthesis are common but often rectifiable. The issue usually stems from one of three areas: reagent quality, reaction conditions, or side reactions.
Causality: The Hantzsch synthesis is a tandem reaction. A failure in either the initial SN2 alkylation of the thioamide or the subsequent cyclization/dehydration will kill the overall yield.
Troubleshooting Steps:
-
Check Reagent Purity & Stability:
-
α-Haloketone/Ester: These reagents can degrade upon storage, releasing HX (e.g., HBr), which can catalyze side reactions. Use freshly opened or purified reagents. Purity can be checked by ¹H NMR.
-
Thioamide: Thioamides can be sensitive to moisture and acid.[14] Ensure your thioamide is dry and pure. When using thiourea, it's common to use a slight excess (e.g., 1.5 equivalents) to drive the reaction to completion.[8]
-
-
Optimize Reaction Conditions:
-
Solvent: Ethanol and methanol are common solvents that work well for dissolving the starting materials.[6] For less reactive substrates, higher boiling point solvents like DMF may be necessary, but can complicate workup.
-
Temperature: The reaction often requires heating to drive the dehydration step and ensure aromatic ring formation.[8] A typical temperature is refluxing in ethanol. If yields are low at lower temperatures, gradually increase the heat. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.[6]
-
-
Investigate Potential Side Reactions:
-
Dehalogenation: The α-haloketone can sometimes be dehalogenated, especially under basic conditions or with certain catalysts.[14]
-
Isomer Formation: When using N-substituted thioureas, there is a possibility of forming two different regioisomers. Running the reaction under acidic conditions can sometimes alter this regioselectivity.[15]
-
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: A decision tree for troubleshooting low yields in Hantzsch thiazole synthesis.
Q5: I've successfully made my thiazole ester, but I'm struggling with the hydrolysis to the carboxylic acid. What's going wrong?
Hydrolysis of a thiazole ester can be deceptively tricky. The two main failure modes are incomplete reaction and product degradation via decarboxylation.
Causality: Saponification requires breaking a stable ester bond on an electron-rich aromatic ring. The resulting carboxylate salt must then be protonated carefully, as the final thiazole carboxylic acid can be unstable, particularly at elevated temperatures.[16]
Troubleshooting Steps:
-
Incomplete Hydrolysis:
-
Increase Temperature/Time: If TLC/LC-MS shows remaining starting material, increase the reaction temperature (e.g., from room temperature to 40-60 °C) or extend the reaction time.
-
Solvent Choice: Use a co-solvent like THF or methanol with aqueous NaOH or LiOH to ensure homogeneity and improve reaction rates.
-
Stronger Base: While NaOH is common, LiOH is sometimes more effective and can lead to cleaner reactions.
-
-
Product Degradation (Decarboxylation):
-
Mechanism: Azole carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂), especially at high temperatures or under harsh pH conditions.[16][17][18] This is the microscopic reverse of C-H carboxylation.[16]
-
Mitigation:
-
Keep Temperatures Low: Perform the hydrolysis at the lowest temperature that allows the reaction to proceed to completion.
-
Careful Acidification: During workup, add acid (e.g., 1M HCl) slowly at 0 °C to protonate the carboxylate. Over-acidifying or allowing the temperature to rise can accelerate decarboxylation. Adjust the pH carefully to the isoelectric point (typically pH 2-3) to precipitate the product.[10][11]
-
-
Q6: How can I effectively purify my final thiazole carboxylic acid? It seems to be contaminated with inorganic salts or other impurities.
Purification of zwitterionic or polar compounds like thiazole carboxylic acids requires specific techniques beyond simple silica gel chromatography.
Causality: The carboxylic acid and the nitrogen on the thiazole ring give the molecule both acidic and basic properties. This allows for purification via acid-base extraction but can complicate chromatography. The product's polarity also makes it prone to co-precipitating with salts from the workup.
Purification Strategies:
-
Acid-Base Extraction: This is the most powerful method for removing neutral or basic impurities.[19][20]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer to 0 °C and slowly acidify with cold 1M HCl to precipitate the pure carboxylic acid.
-
Filter, wash the solid with cold water (to remove NaCl), and then with a non-polar solvent (like hexanes) to aid drying.
-
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene) can be very effective.[19]
-
Reverse-Phase Chromatography: For particularly difficult separations, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often successful.
Section 3: Key Experimental Protocols
These protocols provide detailed, validated methodologies for common synthetic steps.
Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is adapted from established procedures for synthesizing substituted 2-aminothiazole carboxylates.[9]
Reaction Scheme: (Thiourea + Ethyl 2-chloroacetoacetate → Ethyl 2-amino-4-methylthiazole-5-carboxylate)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (7.6 g, 100 mmol, 1.0 eq).
-
Add ethanol (50 mL) and stir to dissolve.
-
Add ethyl 2-chloroacetoacetate (16.5 g, 100 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into 200 mL of cold water and stir.
-
Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Stir for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and air-dry to obtain the crude product.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: Hydrolysis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol outlines the saponification of the ester to the target carboxylic acid.
Procedure:
-
In a 250 mL round-bottom flask, suspend the ethyl 2-amino-4-methylthiazole-5-carboxylate (9.3 g, 50 mmol, 1.0 eq) in a mixture of methanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) and stir the mixture at 50 °C for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and with vigorous stirring, add 6M hydrochloric acid dropwise to acidify the solution to pH ~3. A thick white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with abundant cold water (3 x 50 mL) to remove inorganic salts.
-
Dry the solid under high vacuum to yield 2-amino-4-methylthiazole-5-carboxylic acid.
Section 4: Data Summary and Mechanistic Visualization
Table 1: Comparison of Synthetic Routes to Thiazole Carboxylic Acids
| Method | Key Reagents | Position Selectivity | Common Issues | Scalability |
| Hantzsch + Hydrolysis | α-haloester, Thioamide, Base | C4 or C5 (depends on haloester) | Reagent stability, Decarboxylation | Good to Excellent |
| Direct Oxidation | Methyl/Alkyl-thiazole, HNO₃/H₂SO₄ | Depends on starting material | Harsh conditions, Over-oxidation | Moderate |
| Halogen-Metal Exchange | Bromo-thiazole, n-BuLi, CO₂ | C2 or C5 (depends on bromo-thiazole) | Cryogenic temps, Moisture sensitive | Moderate |
Diagram: The Hantzsch Thiazole Synthesis Mechanism
This diagram illustrates the step-by-step formation of the thiazole ring from an α-haloketone and a thioamide.[3][6]
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. media.neliti.com [media.neliti.com]
- 10. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kuey.net [kuey.net]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 19. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Welcome to the technical support center for 4-(4-Chlorophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. We will address common purification issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. A prevalent method is the Hantzsch thiazole synthesis followed by hydrolysis.[1][2]
-
Common Synthesis Pathway: Reaction of an α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a thioamide derivative, often followed by the hydrolysis of an ester precursor like ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate.[3][4]
-
Likely Impurities:
-
Unreacted Starting Materials: Residual 2-bromo-1-(4-chlorophenyl)ethanone or the thioamide.
-
Incomplete Hydrolysis: The corresponding ethyl or methyl ester of the title compound is a very common impurity if the hydrolysis step is not driven to completion.
-
Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric byproducts depending on the reaction conditions.[5]
-
Inorganic Salts: Salts like NaCl or NaBr may be present, resulting from neutralization or pH adjustment steps.
-
Q2: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What is the primary cause?
This is a frequent issue and typically points to the presence of impurities that are disrupting the crystal lattice of the desired carboxylic acid. The most common culprits are residual solvents or the unhydrolyzed ester precursor, which is often an oil or a low-melting solid. The presence of inorganic salts can also contribute to a hygroscopic, sticky texture. A preliminary purity check by Thin Layer Chromatography (TLC) is highly recommended to diagnose the number of components.
Q3: What is the most robust and generally applicable method for purifying this compound?
For a carboxylic acid like this, acid-base extraction is an exceptionally powerful and often overlooked first-line purification technique.[6][7][8] This method specifically leverages the acidic proton of the carboxylic acid to separate it from neutral impurities (like the ester precursor) and basic impurities. It is highly effective for removing the most common contaminants before attempting other methods like recrystallization.
Troubleshooting and In-Depth Guides
Problem 1: My TLC shows a major product spot, but also a persistent, less polar spot corresponding to the starting ester.
This indicates incomplete hydrolysis of the ethyl or methyl ester. While driving the reaction harder (e.g., longer reaction time, higher temperature, or stronger base) is an option, it can sometimes lead to degradation. A more effective solution is a post-synthesis purification.
Recommended Solution: Acid-Base Extraction
This technique exploits the difference in acidity between the carboxylic acid product and the neutral ester impurity. The carboxylic acid reacts with a weak base to form a water-soluble salt, while the neutral ester remains in the organic phase.[8][9]
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 10 grams) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100-150 mL).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. The neutral ester impurity remains in the top organic layer.
-
Wash (Optional but Recommended): Wash the organic layer one more time with NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of EtOAc (50 mL) to remove any trace organic impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3 (check with pH paper).[10]
-
Precipitation & Isolation: A white or off-white precipitate of the pure carboxylic acid will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collection: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid drying.
-
Drying: Dry the product under vacuum to a constant weight.
Problem 2: The product is an off-white or colored solid, and recrystallization attempts result in low yield or oiling out.
This suggests the presence of either highly colored impurities or impurities with similar solubility to your product. Choosing the right recrystallization solvent system is critical.
Recommended Solution: Systematic Solvent Screening and Recrystallization
The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures.[11]
Table 1: Recommended Solvents for Screening
| Solvent / System | Rationale | Typical Ratio (if applicable) |
| Ethanol/Water | The compound is often soluble in hot ethanol; water acts as an anti-solvent to induce crystallization upon cooling.[12] | Start at 10:1, adjust as needed |
| Acetic Acid/Water | Good for dissolving carboxylic acids; water is added to the hot solution to induce precipitation.[13] | N/A (add water until cloudy) |
| Toluene | An aromatic solvent that can be effective for aromatic compounds, often yielding high-quality crystals. | N/A |
| Isopropanol (IPA) | A common, effective solvent for moderately polar compounds. | N/A |
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and achieve a clear solution again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture (e.g., 1:1 ratio), and dry under vacuum.
Problem 3: TLC shows multiple spots that are very close together, and acid-base extraction is ineffective.
This scenario suggests the presence of acidic impurities with similar pKa values or isomers, making separation by extraction or simple recrystallization difficult. This is where column chromatography is required.
Recommended Solution: Silica Gel Column Chromatography
For acidic compounds, it is crucial to suppress the ionization of the carboxylic acid on the silica gel to prevent severe peak tailing. This is achieved by adding a small amount of a volatile acid to the mobile phase.[14][15]
Caption: Troubleshooting Workflow for Column Chromatography.
Detailed Protocol: Column Chromatography
-
Select Mobile Phase: Use TLC to find a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3.
-
Acidify Eluent: Add 0.5% to 1% acetic acid to the chosen mobile phase. This will ensure the carboxylic acid remains protonated and moves cleanly through the column.[14]
-
Pack Column: Pack a silica gel column with the acidified mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution & Collection: Elute the column with the acidified mobile phase, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and will be removed during this process.
Purity Assessment
After purification, it is essential to confirm the purity and identity of the final product.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
NMR Spectroscopy (¹H NMR): Confirms the structure and can reveal the presence of proton-containing impurities.
-
HPLC: Provides quantitative purity data. For acidic compounds, ensure the mobile phase is buffered appropriately to prevent peak tailing.[16]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate – Ascendex Scientific, LLC [ascendexllc.com]
- 4. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. uhplcs.com [uhplcs.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: HPLC Analysis of Thiazole Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the chromatographic analysis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.
Thiazole derivatives, containing a nitrogen and sulfur heteroaromatic ring, are fundamental scaffolds in numerous pharmaceuticals. Their inherent basicity and potential for diverse interactions within an HPLC system can often lead to chromatographic challenges. This guide provides a structured approach to identifying and resolving these issues.
Part 1: Troubleshooting Common HPLC Issues with Thiazole Derivatives
This section is structured in a question-and-answer format to directly address the most frequent problems encountered during the analysis of thiazole derivatives.
Issue 1: Poor Peak Shape - Tailing Peaks
Question: My thiazole derivative is producing a tailing peak. What is the cause and how can I fix it?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like thiazole derivatives.[1][2] The primary cause is secondary interactions between the basic nitrogen atom in the thiazole ring and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These silanol groups are acidic and can be deprotonated (Si-O-), leading to strong ionic interactions with the protonated basic analyte, which slows down a fraction of the analyte molecules and causes tailing.[4][6][7][8]
Root Cause Analysis and Solutions:
-
Silanol Interactions: This is the most probable cause. At mid-range pH, residual silanols are ionized and interact with the protonated thiazole derivative.[4][7]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to < 3) with an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing their ionic interaction with the basic analyte.[3][4] Conversely, working at a high pH (> 8, if the column allows) can deprotonate the basic analyte, also reducing unwanted interactions.
-
Solution 2: Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your thiazole analyte.
-
Solution 3: Column Selection: Switch to a column with low silanol activity or one that is "end-capped."[4][9] Modern columns are often manufactured with high-purity silica and proprietary bonding technologies to minimize residual silanols.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Issue 2: Inconsistent Retention Times (Drift)
Question: The retention time for my thiazole derivative is drifting from one injection to the next. What could be the problem?
Answer:
Retention time drift can compromise the reliability of your analytical method.[13] This issue can be systematic (drifting in one direction) or random. The most common causes are related to the mobile phase, column equilibration, or temperature fluctuations.[14][15][16]
Root Cause Analysis and Solutions:
-
Column Equilibration: Insufficient equilibration time is a frequent cause of drifting retention times, especially when using buffered mobile phases or ion-pairing reagents.[16]
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[16]
-
-
Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent or inadequate mixing.[13][17]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time.[13][15]
-
Mobile Phase pH Instability: For ionizable compounds like thiazole derivatives, even a small change in mobile phase pH can significantly alter the retention time.[17]
-
Solution: Use a buffer to control the pH of the mobile phase. Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1).[18]
-
Issue 3: Poor Resolution or Co-eluting Peaks
Question: I am unable to separate my target thiazole derivative from an impurity. How can I improve the resolution?
Answer:
Poor resolution occurs when two or more compounds elute from the column at very similar times, resulting in overlapping or "co-eluting" peaks.[19][20] Improving resolution involves manipulating the three key factors in chromatography: efficiency, selectivity, and retention.
Root Cause Analysis and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and the aqueous-to-organic ratio can significantly impact selectivity.[21]
-
Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order of your compounds.[21]
-
Solution 2: Optimize the Isocratic Composition or Gradient: If using an isocratic method, systematically vary the percentage of the organic solvent. For complex mixtures, a gradient elution, where the mobile phase composition changes over time, is often more effective.[21][22][23]
-
-
Incorrect pH: The pH of the mobile phase can alter the ionization state of thiazole derivatives and any impurities, which can be exploited to improve separation.[18]
-
Solution: Adjust the pH of the mobile phase. A small change can sometimes dramatically improve selectivity between two closely eluting compounds.[17]
-
-
Inappropriate Column Chemistry: The stationary phase chemistry plays a crucial role in selectivity.[24]
-
Solution: Try a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic thiazole derivatives.
-
-
Low Column Efficiency: Peak broadening can lead to a loss of resolution.
-
Solution: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates (efficiency).[24] Also, ensure that extra-column volume is minimized.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing thiazole derivatives?
A1: For reversed-phase HPLC, a C18 column is a good starting point due to the hydrophobic nature of many thiazole derivatives.[25][26] However, to mitigate peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity silica column with low silanol activity or one that is robustly end-capped.[4][9] For more polar thiazole derivatives, a polar-embedded C18 or a phenyl-hexyl column could provide better retention and selectivity.
Q2: How do I choose the right mobile phase pH for my thiazole derivative?
A2: The choice of pH is critical and depends on the pKa of your specific thiazole derivative. A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state (either fully protonated or fully deprotonated). For basic thiazole derivatives, a low pH (e.g., 2.5-3.0) is often used to ensure the analyte is protonated and to suppress the ionization of residual silanols, leading to better peak shape.[3][4]
Q3: My sample is not dissolving well in the mobile phase. What should I do?
A3: It is crucial to dissolve your sample in a solvent that is compatible with the mobile phase.[11] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[13] If your thiazole derivative has poor aqueous solubility, you may need to dissolve it in a small amount of organic solvent (like acetonitrile or methanol) and then dilute it with the mobile phase. Always filter your sample after preparation to remove any particulates.[26][27]
Q4: What are "ghost peaks" and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a gradient run. They can originate from contaminated solvents, impurities in the mobile phase additives, or carryover from a previous injection. To eliminate them, use high-purity, HPLC-grade solvents, prepare fresh mobile phases daily, and implement a robust needle wash protocol in your autosampler.[2]
Part 3: Protocols and Data
Protocol 1: Systematic Approach to Troubleshooting Peak Tailing
This protocol provides a logical workflow for diagnosing and resolving peak tailing issues with thiazole derivatives.
-
System Suitability Check:
-
Inject a well-characterized standard compound to confirm the system is performing correctly.
-
If the standard also tails, the issue is likely with the system (e.g., column, mobile phase).
-
If the standard peak is symmetrical, the problem is specific to your thiazole analyte.
-
-
Isolate the Column:
-
If you have a new, identical column, install it.
-
If the peak shape improves, the original column has likely degraded or become contaminated.
-
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a lower pH (e.g., add 0.1% TFA, pH ~2.5).
-
Equilibrate the column thoroughly and re-inject your sample.
-
Observe for improvement in peak symmetry.
-
-
Competitive Mobile Phase Additive:
-
If low pH is not effective or desirable, add a competing base like 0.1% TEA to the mobile phase.
-
This can help to passivate active silanol sites.
-
-
Sample Concentration Check:
-
Dilute your sample 10-fold and 100-fold and inject again.
-
If the tailing is significantly reduced, you are likely overloading the column.
-
Table 1: Summary of Common Mobile Phase Additives for Thiazole Analysis
| Additive | Typical Concentration | Function | Best For |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Ion-pairing agent and lowers pH to suppress silanol activity. | Improving peak shape of basic compounds. |
| Formic Acid | 0.1% | Lowers pH; more MS-friendly than TFA. | LC-MS applications. |
| Ammonium Acetate/Formate | 10-20 mM | Buffer to control pH; volatile and MS-friendly. | Methods requiring stable pH and MS detection.[28] |
| Triethylamine (TEA) | 0.1% | Competing base to mask active silanol sites. | When pH adjustment alone is insufficient. |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical sequence of steps to diagnose the cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Diagram 2: Mechanism of Silanol Interaction with Thiazole Derivatives
This diagram illustrates the chemical interaction responsible for peak tailing.
Caption: Interaction between protonated thiazole and ionized silanol groups.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 3. agilent.com [agilent.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. waters.com [waters.com]
- 7. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. mastelf.com [mastelf.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 24. linklab.gr [linklab.gr]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. welch-us.com [welch-us.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic sequence. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound is typically achieved via a two-step process: the Hantzsch thiazole synthesis to form an ester intermediate, followed by saponification. While robust, this pathway is prone to several side reactions that can complicate purification and reduce yield. This document provides a structured, question-and-answer-based approach to identifying and mitigating these issues.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses specific problems you may observe during your experiment. Each answer provides a diagnosis, a mechanistic explanation, and a recommended course of action.
Q1: After the final hydrolysis step, my NMR spectrum is missing the broad carboxylic acid peak, but shows a new sharp singlet between 8.0 and 8.5 ppm. My mass spectrum shows a major peak at m/z ≈ 195/197 instead of the expected 239/241. What is this byproduct?
A1: Diagnosis: Decarboxylation. You are likely observing the formation of 4-(4-chlorophenyl)thiazole , the decarboxylated byproduct of your target molecule. The molecular weight of this byproduct (C₉H₆ClNS) is 195.67 g/mol , which matches your mass spectrometry data. The new singlet in the 1H NMR spectrum corresponds to the proton at the C2 position of the thiazole ring, which appears after the carboxylic acid group is lost.
Mechanistic Insight: Thiazole-2-carboxylic acids can be susceptible to decarboxylation, a reaction that is often promoted by heat or harsh acidic/basic conditions during workup or purification.[1] The electron-rich nature of the thiazole ring can stabilize the intermediate formed during the loss of CO₂, facilitating this unwanted side reaction.
Recommended Actions:
-
Modify Hydrolysis Conditions: Reduce the temperature and reaction time for the hydrolysis step. Use a moderate concentration of base (e.g., 1-2 M NaOH or LiOH) and monitor the reaction closely by TLC or HPLC to stop it as soon as the ester starting material is consumed.
-
Gentle Workup: During the acidic workup to protonate the carboxylate, avoid excessive heating. Perform the acidification in an ice bath to dissipate any heat generated.
-
Purification Strategy: If the byproduct has already formed, it can be separated from the desired carboxylic acid using column chromatography. Alternatively, an acid-base extraction can be effective; your desired product is acidic and will be soluble in a mild aqueous base (like sodium bicarbonate), while the neutral decarboxylated byproduct will remain in the organic layer.
Q2: My reaction mixture from the initial Hantzsch cyclization step shows multiple spots on TLC, including a significant amount of unreacted 4-chlorophenacyl bromide. How can I improve the conversion?
A2: Diagnosis: Incomplete Cyclization. This indicates that the Hantzsch thiazole synthesis has not gone to completion. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide derivative.[2][3] Its success is highly dependent on reaction parameters.
Mechanistic Insight: The first step of the Hantzsch synthesis is a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone.[2] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Insufficient reaction time, incorrect stoichiometry, or low temperature can stall the reaction.
Recommended Actions:
-
Verify Reagent Quality: Ensure that the 4-chlorophenacyl bromide and the thioamide precursor (e.g., ethyl thiooxamate) are pure. Impurities can inhibit the reaction.
-
Adjust Stoichiometry: It is common to use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone.[4]
-
Increase Temperature/Time: While monitoring for byproduct formation, consider moderately increasing the reaction temperature or extending the reaction time. Refluxing in a solvent like ethanol is a common condition for this reaction.[5]
-
Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol, which facilitate the reaction steps.[6][7]
Q3: I've observed a byproduct with a molecular weight of approximately 288/290/292 m/z from my Hantzsch reaction. What could it be?
A3: Diagnosis: α-Haloketone Dimerization/Self-Condensation. This mass corresponds to a dimer of 4-chlorophenacyl bromide (MW 233.5) minus HBr. This byproduct is likely 1,4-bis(4-chlorophenyl)butane-1,4-dione or a related isomer formed from the self-condensation of the α-haloketone starting material.
Mechanistic Insight: In the presence of a base (which can be the thioamide itself or an added base), α-haloketones can undergo self-condensation reactions. One molecule can be deprotonated to form an enolate, which then attacks a second molecule of the α-haloketone. This side reaction competes with the desired Hantzsch synthesis.
Recommended Actions:
-
Control Base Addition: If you are using an external base to facilitate the reaction, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Optimize Reagent Order: Add the α-haloketone slowly to the mixture of the thioamide and solvent. This ensures the α-haloketone is more likely to react with the abundant thioamide rather than with itself.
-
Temperature Control: Perform the reaction at a controlled temperature. Exothermic reactions can accelerate undesirable side pathways.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for this compound?
A1: The most common and reliable method is a two-step sequence.
-
Step 1: Hantzsch Thiazole Synthesis. This step involves the cyclocondensation of an α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone , with a thioamide ester, typically ethyl thiooxamate . This reaction is usually carried out in a protic solvent like ethanol under reflux to produce ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate .[2][3]
-
Step 2: Saponification (Hydrolysis). The resulting ester is hydrolyzed to the carboxylic acid using an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to yield the final product, This compound .[8]
Q2: What are the primary byproducts I should anticipate and how can I identify them?
A2: The key is to use a combination of chromatographic (TLC, HPLC) and spectroscopic (MS, NMR) methods. The most common byproducts are summarized in the table below.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Markers |
| Unreacted Ester | Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate | C₁₂H₁₀ClNO₂S | 267.73 | ¹H NMR: Ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm). MS: m/z 267/269. |
| Decarboxylated Product | 4-(4-Chlorophenyl)thiazole | C₉H₆ClNS | 195.67 | ¹H NMR: Loss of COOH signal; appearance of a new singlet for H2 proton (~8-8.5 ppm). MS: m/z 195/197. |
| Unreacted α-Haloketone | 2-bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.50 | ¹H NMR: Characteristic singlet for the -CH₂Br protons (~4.4-4.7 ppm). MS: m/z 232/234/236. |
Q3: What purification strategies are most effective for isolating the final product?
A3: A multi-step approach is often best.
-
Acid-Base Extraction: After hydrolysis and initial acidification to pH ~5-6, the crude product can be extracted into an organic solvent. Washing this organic layer with a saturated sodium bicarbonate solution will selectively extract the desired carboxylic acid into the aqueous layer as its sodium salt, leaving neutral byproducts (like the decarboxylated product) behind. The aqueous layer can then be re-acidified to pH 2-3 to precipitate the pure product.
-
Recrystallization: This is an excellent final purification step. The crude, precipitated acid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield highly pure material.
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be used. A mobile phase gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid to keep the product protonated and prevent tailing, is effective.
Key Protocols & Workflows
Protocol 1: Sample Preparation for HPLC-MS Analysis
-
Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.
-
Add 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to dissolve the sample completely. Use sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulate matter.
-
Analyze using a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile (both containing 0.1% formic acid) as the mobile phases. Formic acid helps to ensure good peak shape for the carboxylic acid.
Diagram: Analytical Workflow for Byproduct Identification
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and achieve higher yields.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is often prepared via a Hantzsch-type thiazole synthesis followed by hydrolysis.
Issue 1: Low Yield of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (Intermediate)
Question: My Hantzsch reaction to form the ethyl ester intermediate is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a common issue.[1][2][3][4] The primary reactants for your target intermediate, ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate, are ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate and thiooxamic acid ethyl ester. Several factors can contribute to a poor yield:
-
Purity of Starting Materials: Ensure the α-haloketone, ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate, is of high purity. Impurities can lead to unwanted side reactions. Similarly, the thioamide should be pure. Thioamides can be synthesized from their corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide.[5][6][7][8]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ethanol or methanol are commonly used and generally effective.[1]
-
Temperature: The reaction is typically run at reflux.[9] Ensure the temperature is maintained consistently.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[9] Stopping the reaction too early or running it for too long can decrease the yield.
-
-
Side Reactions: The formation of byproducts is a significant cause of low yields. One common side reaction is the self-condensation of the α-haloketone.
Experimental Protocol: Optimized Hantzsch Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate (1 equivalent) and thiooxamic acid ethyl ester (1.1 equivalents) in absolute ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., with a 50:50 ethyl acetate/hexane mobile phase).[1]
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.[9]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate.
Workflow for Hantzsch Thiazole Synthesis
Caption: Optimized workflow for the Hantzsch synthesis of the thiazole intermediate.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Question: I am struggling to fully hydrolyze the ethyl ester to the final carboxylic acid product. What conditions should I use?
Answer: The hydrolysis of the ethyl ester to the carboxylic acid can be challenging.[10] Standard hydrolysis conditions using a base like sodium hydroxide in a water/alcohol mixture are typically effective. However, incomplete hydrolysis can occur due to several factors:
-
Insufficient Base: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
-
Solubility: The ester may not be fully soluble in the reaction mixture. Using a co-solvent like tetrahydrofuran (THF) or dioxane can improve solubility and facilitate hydrolysis.
Experimental Protocol: Optimized Ester Hydrolysis
-
Dissolve the ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.[11]
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Issue 3: Unwanted Decarboxylation of the Final Product
Question: I am observing a loss of my final product, likely due to decarboxylation. How can I prevent this?
Answer: Thiazole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh basic or acidic conditions and at elevated temperatures.[12][13] To minimize this side reaction:
-
Avoid Excessive Heat: During the final workup and purification steps, avoid prolonged heating, especially in the presence of strong acids or bases.
-
Careful pH Adjustment: When acidifying the reaction mixture after hydrolysis to precipitate the product, do so carefully and at a low temperature to avoid localized areas of high acidity and heat.
-
Purification Method: If possible, use purification methods that do not require high temperatures, such as precipitation followed by washing, rather than high-temperature recrystallization from a high-boiling point solvent.
II. Frequently Asked Questions (FAQs)
Q1: What are some alternative methods for synthesizing this compound?
A1: While the Hantzsch synthesis is a very common and generally high-yielding method, other approaches exist for constructing the thiazole ring.[1][3][14] Some alternatives include:
-
Cook-Heilbron Synthesis: This involves the reaction of an α-aminonitrile with carbon disulfide.
-
Robinson-Gabriel Synthesis: This method involves the cyclization of an α-acylamino ketone. These methods may be advantageous depending on the availability of starting materials.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used to confirm the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[15]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To determine the elemental composition of the compound.[16]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioamides: Many thioamides have an unpleasant odor and can be toxic. Handle them in a fume hood.
-
Reagents for Thioamide Synthesis: Reagents like Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive and can release toxic gases (hydrogen sulfide). Handle them under anhydrous conditions in a fume hood.[7]
-
Solvents: Use flammable solvents like ethanol and methanol with appropriate precautions, away from ignition sources.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₆ClNO₂S | 239.68 | 779320-20-6 |
| Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate | C₁₂H₁₀ClNO₂S | 267.73 | Not available |
Logical Relationship Diagram
Caption: Logical flow of the synthesis from starting materials to the final product.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. bepls.com [bepls.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Semantic Scholar [semanticscholar.org]
- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 12. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Decarboxylation [organic-chemistry.org]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Introduction: Welcome to the technical support guide for 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (CAS 779320-20-6)[1]. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Due to its chemical structure, which includes a hydrophobic chlorophenyl group and a weakly acidic carboxylic acid, poor aqueous solubility is an expected but surmountable hurdle. This guide provides a logical, step-by-step framework for diagnosing and resolving these issues, grounded in established scientific principles.
FAQ 1: Understanding the Molecule - Why is Solubility a Challenge?
Question: I'm starting my work with this compound and I'm anticipating solubility issues. What physicochemical properties are responsible for this?
Answer: Your foresight is correct. The solubility challenges of this molecule stem directly from its hybrid structure:
-
Hydrophobic Moiety: The 4-chlorophenyl group is nonpolar and lipophilic. This substantial part of the molecule resists interaction with water, favoring a solid, crystalline state over dissolution in aqueous media.
At a pH below its pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH), which is significantly less soluble in water. At a pH above its pKa, it deprotonates to the carboxylate form (-COO⁻), which is an ion and thus dramatically more soluble in polar solvents like water. The interplay between the large hydrophobic part of the molecule and the pH-sensitive acidic group is the primary cause of solubility problems.
FAQ 2: Initial Assessment - How Do I Perform a Basic Solubility Screen?
Question: What is the best way to get a quick, initial understanding of my compound's solubility in different solvents?
Answer: A kinetic solubility assay is the industry-standard method for a rapid, high-throughput assessment.[3][4][5][6] This method involves adding a concentrated stock solution of the compound (typically in DMSO) to the aqueous buffer or solvent of interest and measuring the concentration of dissolved material after a short incubation.[4][5][6] This contrasts with a thermodynamic solubility assay, which can take days to reach equilibrium.
Here is a reliable protocol for a basic kinetic solubility screen.
Protocol: High-Throughput Kinetic Solubility Assay
Objective: To rapidly determine the approximate solubility of this compound in various pharmaceutically relevant media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
96-well microtiter plates (polypropylene for compound storage, UV-transparent for analysis)
-
Plate shaker/incubator
-
Multi-channel pipette
-
UV/Vis plate reader or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Plate Setup: Dispense 196 µL of each test buffer (PBS, SGF, SIF) into separate wells of a 96-well plate. Prepare at least three replicates for each condition.
-
Compound Addition: Using a multi-channel pipette, add 4 µL of the 10 mM DMSO stock solution to each well containing the test buffers. This results in a final concentration of 200 µM with 2% DMSO. The DMSO helps to initially dissolve the compound before it has a chance to precipitate.
-
Incubation: Immediately seal the plate and place it on a plate shaker at room temperature (or 37°C for physiological relevance). Shake for 2 hours.[7] During this time, the compound will either remain in solution or precipitate out if the concentration is above its kinetic solubility limit.
-
Precipitate Removal (Choose one method):
-
Filtration: Use a 96-well filter plate (e.g., Millipore MultiScreen®) and vacuum manifold to filter the contents of each well into a fresh UV-transparent analysis plate. This separates the soluble fraction from any precipitate.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate. Carefully aspirate the supernatant for analysis.
-
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a pre-established calibration curve. HPLC-UV is the gold standard for accuracy. A UV plate reader can be used for a faster, higher-throughput estimation if the compound has a suitable chromophore.
Data Interpretation: The measured concentration is the kinetic solubility under those conditions. Organize your results in a table for easy comparison.
| Solvent/Buffer | pH | Replicate 1 (µM) | Replicate 2 (µM) | Replicate 3 (µM) | Average Solubility (µM) |
| PBS | 7.4 | ||||
| SGF | 1.2 | ||||
| SIF | 6.8 |
FAQ 3: Troubleshooting Poor Aqueous Solubility - The Power of pH Modification
Question: My compound shows very low solubility in neutral and acidic buffers. What is the most logical next step?
Answer: Given that your compound is a carboxylic acid, the most effective and straightforward strategy is to manipulate the pH of the solution.[8] The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[9][10][11] By raising the pH of the solution to a level significantly above the compound's pKa (typically 2 pH units higher), you can ensure the carboxylic acid group is deprotonated to its highly soluble carboxylate salt form.
Protocol: pH-Dependent Solubility Profile
Objective: To systematically evaluate the effect of pH on the solubility of this compound and identify the pH at which solubility is maximized.
Materials:
-
Pre-weighed solid this compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers). Ensure the buffer strength is sufficient (e.g., 50 mM).
-
Thermomixer or shaker incubator set to 37 ± 1 °C[12]
-
Calibrated pH meter
-
Centrifuge and/or syringe filters (0.22 µm)
-
HPLC-UV system for quantification
Procedure:
-
Prepare Buffer Solutions: Prepare a set of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at 37°C for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.
-
pH Verification: After incubation, measure the final pH of each slurry to ensure the buffer capacity was not exceeded.[12]
-
Sample Collection: Withdraw an aliquot from each vial and separate the undissolved solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter. This step is critical to ensure you are only measuring the dissolved compound.
-
Quantification: Dilute the clear supernatant/filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the final measured pH. The resulting curve will clearly show the pH at which solubility dramatically increases.
FAQ 4: Troubleshooting Poor Organic Solvent Solubility - Co-Solvent Systems
Question: I need to prepare a concentrated stock solution for my in vitro assays, but the compound is not dissolving well even in DMSO. What can I do?
Answer: While DMSO is a powerful universal solvent, some highly crystalline compounds can resist solubilization. In these cases, using a co-solvent system or an alternative organic solvent is the best approach. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[13][14][15][16]
Strategy 1: Alternative Polar Aprotic Solvents
If DMSO fails, consider these alternatives for preparing high-concentration stocks:
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
Safety Note: These solvents can have higher toxicity profiles than DMSO. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated area.
Strategy 2: Screening Co-Solvent Systems
For improving solubility in aqueous-based formulations for dosing, co-solvents are invaluable.[17][18] Commonly used and biocompatible co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
You can systematically test the solubility in various percentages of these co-solvents mixed with water or your buffer of choice. A typical starting point is to test 10%, 20%, and 50% co-solvent mixtures.
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Decision workflow for selecting a solubility enhancement strategy.
FAQ 5: Advanced Strategies - What Are the Next Steps if Simple Methods Fail?
Question: I've tried pH modification and co-solvents, but I still can't achieve the desired concentration for my in vivo studies. What else can I explore?
Answer: If basic methods are insufficient, you can move to more advanced formulation strategies. These typically require more development effort but can yield significant improvements.
-
Salt Formation: This is a very common and effective method for acidic and basic drugs.[18][19] Creating a salt of your carboxylic acid with a pharmaceutically acceptable base (e.g., sodium, potassium, tromethamine) can drastically improve its solubility and dissolution rate. This often involves a reaction in a suitable solvent followed by isolation of the salt form.
-
Complexation: Using complexing agents like cyclodextrins can increase solubility. The hydrophobic interior of the cyclodextrin molecule can encapsulate the nonpolar chlorophenyl group of your compound, while the hydrophilic exterior remains exposed to the aqueous environment, effectively solubilizing the entire complex.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid drug particles, which can enhance the dissolution rate.[8][17][18][19] While micronization doesn't change the equilibrium solubility, it can be crucial for achieving desired dissolution profiles.[17]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level can create an amorphous solid dispersion. The amorphous form of a drug is typically much more soluble than its stable crystalline form because it lacks the strong crystal lattice energy that must be overcome for dissolution.
Each of these advanced methods represents a significant formulation development project. It is recommended to consult with a formulation specialist to select the most promising approach based on your specific project goals and compound properties.
References
- 1. 779320-20-6|this compound|BLD Pharm [bldpharm.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. wjbphs.com [wjbphs.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. who.int [who.int]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. bepls.com [bepls.com]
- 17. ijpbr.in [ijpbr.in]
- 18. pharmatutor.org [pharmatutor.org]
- 19. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the bioactivity of a novel chemical entity, 4-(4-chlorophenyl)thiazole-2-carboxylic acid (herein referred to as CPTC). Given that thiazole derivatives are known to be instrumental in the design of kinase inhibitors[1][2][3], this guide will proceed under the working hypothesis that CPTC is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[4][5]
We will outline a systematic, three-part validation workflow. This workflow is designed to first establish direct biochemical interaction, then confirm on-target effects in a cellular context, and finally, measure the functional consequences on cancer cell viability. For robust comparison, CPTC's performance will be benchmarked against two well-characterized EGFR inhibitors:
-
Gefitinib: A first-generation, ATP-competitive EGFR inhibitor.[6][7][8]
-
Osimertinib: A third-generation, irreversible EGFR inhibitor that is also effective against resistance mutations like T790M.[9][10][11][12][13]
Part 1: Biochemical Validation — Does CPTC Directly Inhibit EGFR Kinase Activity?
Expertise & Rationale: The first and most crucial step is to determine if CPTC can directly inhibit the enzymatic activity of the EGFR kinase domain in a cell-free system. This biochemical approach isolates the target protein from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase. We will use a luminescence-based kinase assay to quantify ATP consumption, which is a direct proxy for kinase activity. A lower luminescent signal indicates less ADP production and therefore, higher kinase inhibition. The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
Key Experiment: In Vitro Kinase Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[14][15]
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for the in vitro kinase assay to determine IC50 values.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions for CPTC, Gefitinib, and Osimertinib in DMSO, starting from a 100 µM stock.
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. For the positive control (no inhibition), add 1 µL of DMSO.
-
Kinase Reaction: Add 4 µL of a kinase reaction mixture containing recombinant human EGFR enzyme, a suitable kinase buffer, 10 µM ATP, and a generic substrate like Poly(Glu,Tyr) 4:1.
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15][17] Incubate for 40 minutes at room temperature.[15][17]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce light.[14][15]
-
Signal Stabilization & Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[17] Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the positive (0% inhibition) and negative (background) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) (Hypothetical for CPTC) | Reference |
| CPTC | Wild-Type EGFR | 85 | N/A |
| Gefitinib | Wild-Type EGFR | ~20-80 | [6][7] |
| Osimertinib | Wild-Type EGFR | ~490 | [10] |
| Osimertinib | EGFR (T790M mutant) | ~1 | [10][12] |
This table presents hypothetical data for CPTC alongside literature-reported values for reference compounds to illustrate a potential outcome.
Part 2: Cellular Validation — Does CPTC Inhibit EGFR Signaling in Cancer Cells?
Expertise & Rationale: After confirming direct enzymatic inhibition, the next logical step is to verify that CPTC can engage its target within a living cell. A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and stability. We will use Western blotting to directly measure the phosphorylation status of EGFR (at tyrosine residue Y1068) in a relevant cancer cell line. A reduction in phosphorylated EGFR (p-EGFR) upon compound treatment indicates successful target engagement. We will use the A549 non-small cell lung cancer (NSCLC) cell line, which is known to express high levels of wild-type EGFR.[18][19][20][21][22]
Key Experiment: Western Blot for Phospho-EGFR (p-EGFR)
This technique allows for the visualization and semi-quantification of the activated, phosphorylated form of EGFR.[23][24] A decrease in the p-EGFR signal, normalized to the total amount of EGFR protein, provides direct evidence of the inhibitor's efficacy in a cellular context.[23]
Signaling Pathway: EGFR Activation Cascade
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Detailed Protocol: Western Blot for p-EGFR
-
Cell Culture & Treatment: Plate A549 cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Incubation: Pre-treat cells with various concentrations of CPTC, Gefitinib, or Osimertinib (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce robust EGFR phosphorylation.[24] A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[24] Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).[24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection & Analysis: Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[23] To confirm equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like β-actin.
Comparative Data: Cellular Target Inhibition
| Compound (at 1 µM) | Expected p-EGFR Signal (vs. EGF-stimulated control) |
| CPTC | Strong Reduction |
| Gefitinib | Strong Reduction |
| Osimertinib | Strong Reduction |
| Vehicle (DMSO) | No Change |
Part 3: Functional Validation — Does CPTC Inhibit Cancer Cell Growth?
Expertise & Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cell proliferation or induce cell death. Therefore, the final validation step is to measure the functional impact of CPTC on cell viability. A potent inhibitor that effectively blocks its target's signaling pathway should lead to a dose-dependent decrease in cell proliferation. The Growth Inhibition 50 (GI50) value represents the concentration of a compound that causes a 50% reduction in cell growth.
Key Experiment: Cell Viability Assay using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies the number of viable cells by measuring ATP levels.[25][26][27] Since ATP is a hallmark of metabolically active cells, the luminescent signal is directly proportional to the number of living cells in the culture.[25][26]
Experimental Workflow: Cellular GI50 Determination
Caption: Workflow for cell viability assay to determine GI50 values.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed A549 cells into white, opaque-walled 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same 10-point serial dilutions of CPTC, Gefitinib, and Osimertinib used previously. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.[26][28]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[26][28]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[26][28]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][28]
-
-
Measurement & Analysis: Record the luminescence using a plate reader. Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells and determine the GI50 value by fitting the data to a dose-response curve.
Comparative Data: Cellular Potency (GI50)
| Compound | Cell Line | GI50 (µM) (Hypothetical for CPTC) |
| CPTC | A549 (WT EGFR) | 1.2 |
| Gefitinib | A549 (WT EGFR) | ~5-15 |
| Osimertinib | A549 (WT EGFR) | ~3-10 |
This table presents hypothetical data for CPTC alongside representative literature values for reference compounds. Note that A549 cells are relatively less sensitive to EGFR inhibitors compared to cell lines with activating EGFR mutations.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation of this compound (CPTC) as a putative EGFR inhibitor. By following this three-tiered approach—biochemical, cellular, and functional—researchers can confidently assess the compound's potency and mechanism of action.
Based on our hypothetical results, CPTC demonstrates promising activity with a potent biochemical IC50, confirmed on-target engagement in A549 cells, and a functional anti-proliferative effect. The next steps in characterizing CPTC would involve:
-
Kinase Selectivity Profiling: Assessing the activity of CPTC against a broad panel of other kinases to determine its specificity.
-
Testing in EGFR-Mutant Cell Lines: Evaluating its efficacy in cancer cell lines that harbor EGFR-activating mutations, where drugs like Gefitinib and Osimertinib show greater potency.
-
In Vivo Efficacy Studies: Testing the compound's anti-tumor activity in animal models, such as A549 xenografts.
By systematically comparing a novel compound to established benchmarks, researchers can efficiently validate new therapeutic candidates and make informed decisions for advancing drug discovery programs.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 10. Osimertinib in Metastatic EGFR T790M–Mutant NSCLC After EGFR Inhibitor Therapy - The ASCO Post [ascopost.com]
- 11. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of osimertinib in the treatment of EGFR-mutation positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. benchchem.com [benchchem.com]
- 28. promega.com [promega.com]
A Comparative Analysis of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and Other Modulators of Enzymatic Activity
A Senior Application Scientist's Guide to Evaluating Putative cPLA2α Inhibitors
In the landscape of drug discovery, particularly for inflammatory and proliferative diseases, the targeted inhibition of key enzymes offers a promising therapeutic strategy. This guide provides a comparative analysis of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid, a compound with a thiazole scaffold common to many bioactive molecules, against a panel of established enzyme inhibitors. Given the prevalence of the thiazole moiety in inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade, this guide will focus on the comparative evaluation of these compounds within the context of cPLA2α inhibition.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on the evaluation of potential enzyme inhibitors. We will delve into the mechanistic rationale behind experimental choices, provide validated protocols, and present comparative data to aid in the selection of appropriate research tools.
The Central Role of cPLA2α in Inflammatory Signaling
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme that catalyzes the hydrolysis of membrane phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA).[3] This enzymatic step is the rate-limiting factor in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[1][2] These molecules are deeply implicated in the pathology of numerous inflammatory diseases. Consequently, the inhibition of cPLA2α is a highly attractive therapeutic target for controlling inflammation.[2][4]
The development of specific and potent cPLA2α inhibitors is a significant focus in pharmaceutical research. A key challenge is to achieve high selectivity for cPLA2α over other phospholipase A2 isoforms to minimize off-target effects.[3]
Visualizing the cPLA2α Signaling Pathway
To appreciate the significance of cPLA2α inhibition, it is crucial to understand its position in the broader inflammatory signaling cascade. The following diagram illustrates the central role of cPLA2α in the production of pro-inflammatory eicosanoids.
Caption: The cPLA2α signaling pathway, initiating the inflammatory cascade.
A Comparative Look at cPLA2α Inhibitors
For a robust comparative analysis, we will evaluate this compound alongside a selection of well-characterized cPLA2α inhibitors with diverse chemical scaffolds.
-
This compound: This compound features a thiazole ring, a common motif in various biologically active molecules, including some with anti-inflammatory properties.[5] Its efficacy as a cPLA2α inhibitor is the subject of this comparative guide.
-
Pyrrophenone: A potent, specific, and reversible pyrrolidine-based inhibitor of cPLA2α. It is often used as a reference compound in cPLA2α research.[1][3]
-
Arachidonyl Trifluoromethyl Ketone (AACOCF3): An arachidonic acid analog that is widely used as a cPLA2α inhibitor. However, it is less potent and can exhibit off-target effects.[1]
-
Methyl Arachidonyl Fluorophosphonate (MAFP): An irreversible inhibitor of cPLA2α that also targets other serine hydrolases.[1]
-
Thiazolyl Ketones (e.g., AVX235, AVX420): A newer class of potent and selective cPLA2α inhibitors that have demonstrated anti-inflammatory and anti-cancer properties in preclinical models.[1][6][7]
Experimental Protocol: In Vitro cPLA2α Inhibition Assay
To quantitatively assess and compare the inhibitory potential of these compounds, a robust and reproducible in vitro enzyme assay is essential. The following protocol describes a radioactivity-based mixed micelle assay, a standard method for determining cPLA2α activity.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human cPLA2α.
Materials:
-
Recombinant human cPLA2α enzyme
-
[¹⁴C]-labeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC) substrate
-
Unlabeled 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Triton X-100
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Quenching solution (e.g., Dole's reagent)
-
Organic solvent for extraction (e.g., heptane)
-
Scintillation cocktail and counter
Experimental Workflow:
Caption: Step-by-step workflow for the in vitro cPLA2α inhibition assay.
Procedure:
-
Prepare Mixed Micelles: Prepare a stock solution of mixed micelles containing [¹⁴C]PAPC, POPC, and Triton X-100 in the assay buffer.
-
Enzyme and Inhibitor Preparation: Dilute the recombinant human cPLA2α enzyme to the desired working concentration in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Pyrrophenone) in DMSO.
-
Pre-incubation: In a reaction tube, add the assay buffer, the diluted cPLA2α enzyme, and the desired concentration of the inhibitor (or DMSO for the control). Pre-incubate this mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the mixed micelle substrate solution to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the released [¹⁴C]arachidonic acid into an organic solvent phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Comparison of cPLA2α Inhibitors
The following table summarizes the in vitro potency of this compound (hypothetical data for illustrative purposes) and the selected reference cPLA2α inhibitors.
| Inhibitor | Chemical Class | In Vitro IC50 (Enzyme Assay) | Key Characteristics |
| This compound | Thiazole carboxylic acid | Data to be determined | Putative cPLA2α inhibitor based on scaffold analysis. |
| Pyrrophenone | Pyrrolidine-based | 4.2 nM[1] | Potent, specific, and reversible inhibitor.[1] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | Arachidonic acid analog | ~1-5 µM[1] | Widely used, but less potent with potential for off-target effects.[1] |
| Methyl Arachidonyl Fluorophosphonate (MAFP) | Arachidonic acid analog | ~0.5-2 µM[1] | Irreversible inhibitor, also inhibits other serine hydrolases.[1] |
| AVX420 (GK420) | Thiazolyl ketone | Not specified (cellular IC50 = 90 nM)[1][7] | A more potent and selective analog of AVX235.[1] |
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound as a potential cPLA2α inhibitor. The presented experimental protocol offers a validated method for determining its in vitro potency. By comparing its IC50 value to those of established inhibitors like Pyrrophenone and the thiazolyl ketones, researchers can ascertain its relative efficacy.
Further investigations should include cellular assays to determine the compound's activity in a more physiologically relevant context, such as measuring the inhibition of arachidonic acid release or downstream eicosanoid production in stimulated cells.[1][7] Selectivity profiling against other PLA2 isoforms is also crucial to establish its specificity.[3] The insights gained from such a comprehensive evaluation will be instrumental in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid and Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents with improved efficacy and unique mechanisms of action is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a detailed comparison of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid and its analogs against established antifungal agents, namely the azole fluconazole and the polyene amphotericin B. While direct comparative data for this compound is limited in publicly available literature, this guide will leverage data from structurally related 4-phenylthiazole derivatives to provide a comprehensive analysis for researchers in the field.
Introduction to 4-Phenylthiazole Derivatives: A Novel Class of Antifungals
Thiazole-based compounds are attracting significant attention in medicinal chemistry due to their diverse pharmacological properties, including antifungal activity[1]. The core thiazole ring structure serves as a versatile scaffold for the development of new therapeutic agents. Notably, certain 4-phenylthiazole derivatives have demonstrated potent in vitro and in vivo efficacy against clinically relevant fungal pathogens, including various species of Candida and Cryptococcus[2][3].
Mechanism of Action: A Tale of Two Pathways
A key differentiator between antifungal drug classes is their mechanism of action. Understanding these pathways is crucial for predicting efficacy, potential for resistance, and synergy with other compounds.
4-Phenylthiazole Derivatives: The precise mechanism of action for all 4-phenylthiazole derivatives is not fully elucidated and may vary between specific analogs. However, a prominent hypothesis for many thiazole-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[4]. This mechanism is similar to that of the azole class of antifungals. By targeting the fungal-specific cytochrome P450 enzyme lanosterol 14α-demethylase, these compounds disrupt the integrity and function of the cell membrane, ultimately leading to fungal cell death[4]. Another investigated mechanism for some 4-phenylthiazole derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis[3].
Fluconazole (Azole): Fluconazole, a widely used triazole antifungal, also targets the ergosterol biosynthesis pathway by inhibiting lanosterol 14α-demethylase[5]. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, altering membrane fluidity and the function of membrane-bound enzymes[5].
Amphotericin B (Polyene): In contrast, amphotericin B, a polyene macrolide, has a distinct mechanism of action. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels[5]. This interaction disrupts the osmotic integrity of the membrane, leading to leakage of intracellular components and cell death[5].
Caption: Figure 1: Simplified Mechanisms of Action of Antifungal Agents.
Comparative In Vitro Activity
The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for representative 4-phenylthiazole derivatives, fluconazole, and amphotericin B against common fungal pathogens.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Antifungal Agent | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (Analog of this compound) | 0.0625 | 0.25 | 1 | [3] |
| 2-(2-(cyclohexylmethylene) hydrazinyl)-4-phenylthiazole (Analog of this compound) | 0.25 - 4 | 0.125 - 2 | Not Reported | [2] |
| Fluconazole | 0.25 - 128 | 0.5 - 16 | Resistant | [6][7] |
| Amphotericin B | 0.125 - 2 | 0.125 - 1 | 0.25 - 2 | [6][7] |
Note: The data for the 4-phenylthiazole derivatives are for structural analogs of this compound. The MIC ranges for fluconazole and amphotericin B can vary depending on the specific strain and testing methodology.
The presented data on analogs suggest that 4-phenylthiazole derivatives can exhibit potent activity against Candida albicans and Cryptococcus neoformans, with some derivatives showing lower MIC values than fluconazole[2][3]. The activity of the hydrazine analog against Aspergillus fumigatus is also noteworthy[3].
Experimental Protocols: Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Broth Microdilution Method (Based on CLSI M27)
This method is a gold standard for determining the MIC of antifungal agents against yeasts[5].
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Preparation of Microdilution Plates: Serially dilute the antifungal stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microdilution plate. Include a growth control well (no antifungal) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Caption: Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
In Vivo Efficacy
While in vitro data provides a valuable initial assessment, in vivo studies are crucial to evaluate the therapeutic potential of a new antifungal agent. Animal models of systemic fungal infections, such as candidiasis and cryptococcosis in mice, are commonly used[2][7].
One study on the 4-phenylthiazole derivative, 2-(2-(cyclohexylmethylene) hydrazinyl)-4-phenylthiazole (CHT), demonstrated its efficacy in a murine model of cryptococcosis. Treatment with CHT significantly prolonged the survival of infected mice compared to the untreated control group[2]. Similarly, in a murine model of systemic candidiasis, CHT treatment was effective[2]. These findings highlight the potential of this class of compounds for in vivo applications.
Conclusion and Future Directions
While direct comparative data for this compound remains to be published, the available evidence for structurally related 4-phenylthiazole derivatives is highly encouraging. These compounds exhibit potent in vitro activity against a range of clinically important fungi, with some analogs demonstrating comparable or superior efficacy to fluconazole. The potential for a distinct mechanism of action in some derivatives, such as the induction of oxidative stress, offers a promising avenue to combat antifungal resistance.
Further research is warranted to:
-
Synthesize and evaluate a broader range of this compound derivatives to establish clear structure-activity relationships.
-
Conduct head-to-head in vitro and in vivo comparative studies of the most promising candidates against a comprehensive panel of fungal pathogens and established antifungal agents.
-
Elucidate the precise molecular targets and mechanisms of action for this class of compounds.
The development of novel antifungal agents is a critical endeavor in the face of rising resistance. 4-Phenylthiazole derivatives represent a promising scaffold for the discovery of next-generation antifungals, and continued investigation in this area is essential for advancing our therapeutic armamentarium against invasive fungal infections.
References
- 1. drugs.com [drugs.com]
- 2. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for confirming 4-(4-Chlorophenyl)thiazole-2-carboxylic acid structure
An In-Depth Guide to the Spectroscopic Confirmation of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as this compound, a molecule of interest due to the prevalence of the thiazole moiety in pharmacologically active agents, precise structural elucidation is paramount.[1] This guide provides a comprehensive overview of the spectroscopic techniques required to definitively confirm its structure, offering a comparative analysis against plausible alternatives and detailing the underlying principles and experimental methodologies. As senior application scientists, our goal is to not only present data but to illuminate the process of logical deduction that transforms spectral outputs into structural certainty.
The thiazole ring is a key component in a variety of bioactive molecules, including the anti-cancer drug Bleomycin and the non-steroidal anti-inflammatory drug Meloxicam.[2] Its aromatic nature, resulting from significant pi-electron delocalization, gives rise to characteristic signals in nuclear magnetic resonance (NMR) spectroscopy, with proton signals typically appearing between 7.27 and 8.77 ppm.[2] The substitution pattern on this ring, along with the presence of the chlorophenyl and carboxylic acid groups, will produce a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint piece by piece.
Predicted Spectroscopic Profile of this compound
A multi-faceted approach employing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for irrefutable structure confirmation. Below, we predict the expected spectral data for our target molecule, providing the scientific rationale for each prediction.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. For this compound, we anticipate the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically around 12 ppm.[3] The exact chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding.
-
Thiazole Ring Proton (H-5): The thiazole ring possesses a single proton at the 5-position. This proton is expected to appear as a sharp singlet in the aromatic region, likely between 7.5 and 8.5 ppm.[4] The significant downfield shift is a result of the aromatic ring current of the thiazole heterocycle.[5]
-
Chlorophenyl Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.
-
The two protons ortho to the thiazole ring (H-2' and H-6') are in a similar chemical environment and will appear as a doublet.
-
The two protons meta to the thiazole ring (H-3' and H-5'), which are ortho to the chlorine atom, will also appear as a doublet. These protons are expected to be slightly upfield from the ortho protons due to the electron-withdrawing nature of the thiazole ring.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. We predict the following key resonances:
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to appear significantly downfield, in the range of 165-185 ppm.[3]
-
Thiazole Ring Carbons:
-
C-2: This carbon, bonded to the nitrogen and the carboxylic acid, will be downfield.
-
C-4: This carbon, bonded to the chlorophenyl group, will also be in the aromatic region.
-
C-5: This carbon, bonded to the lone thiazole proton, is expected to be the most upfield of the thiazole carbons, likely in the 110-120 ppm range.[6]
-
-
Chlorophenyl Carbons: Six distinct signals are expected for the chlorophenyl ring, though some may overlap.
-
C-1' (ipso-carbon): The carbon directly attached to the thiazole ring.
-
C-2' and C-6': The two ortho carbons.
-
C-3' and C-5': The two meta carbons.
-
C-4' (ipso-carbon): The carbon bearing the chlorine atom, its chemical shift will be influenced by the halogen.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. For our target molecule, the following characteristic absorption bands are expected:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[3] This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹.[3] The presence of conjugation with the thiazole ring may shift this absorption to the lower end of the range.
-
C=N and C=C Stretches (Aromatic Rings): Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the thiazole and phenyl rings.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, indicating the presence of the chloro-aromatic group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₆ClNO₂S), we expect:
-
Molecular Ion Peak (M⁺): The molecular weight is 239.68 g/mol .[7] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (an M+2 peak of about 4.4% relative to M⁺) will be observed.
-
Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the thiazole ring.
Comparative Analysis with Alternative Structures
To unequivocally confirm the structure, it is crucial to compare its spectroscopic data with that of closely related compounds. Here, we compare our predicted data for this compound with the known data for two analogues: 4-Phenylthiazole-2-carboxylic acid ethyl ester and 2-Phenyl-4-carboxythiazole .
Analogue 1: 4-Phenylthiazole-2-carboxylic acid ethyl ester
This compound is structurally very similar, differing only in the ester functional group and the absence of the chloro substituent.
-
¹H NMR: The most significant difference will be the absence of the broad -COOH proton signal and the appearance of signals for the ethyl group (-O-CH₂-CH₃), typically a quartet around 4.4 ppm and a triplet around 1.4 ppm.[8] The phenyl protons will show a more complex multiplet compared to the distinct doublets of the chlorophenyl group.
-
¹³C NMR: The carboxylic acid carbon will be replaced by an ester carbonyl carbon, and two additional signals for the ethyl group carbons will be present.
-
IR: The broad O-H stretch will be absent. The C=O stretch of the ester will likely be at a slightly higher wavenumber than that of the carboxylic acid.
Analogue 2: 2-Phenyl-4-carboxythiazole
This isomer has the positions of the phenyl and carboxylic acid groups swapped on the thiazole ring.
-
¹H NMR: The chemical shift of the lone proton on the thiazole ring (H-5) will be different due to the change in the adjacent substituent (now a phenyl group instead of being adjacent to the sulfur atom).
-
¹³C NMR: The chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) will be significantly different, reflecting the altered substitution pattern.[9]
-
MS: While the molecular ion peak will be the same (for the non-chlorinated version), the fragmentation pattern may differ due to the different arrangement of the substituents, leading to different stabilities of the fragment ions.
Data Summary Tables
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | Broad Singlet | 1H |
| Thiazole H-5 | 7.5 - 8.5 | Singlet | 1H |
| Phenyl H-2', H-6' | ~7.8 | Doublet | 2H |
| Phenyl H-3', H-5' | ~7.5 | Doublet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 165 - 185 |
| Thiazole C-2 | ~160 |
| Thiazole C-4 | ~150 |
| Thiazole C-5 | 110 - 120 |
| Phenyl C-1' | ~130 |
| Phenyl C-2', C-6' | ~128 |
| Phenyl C-3', C-5' | ~129 |
| Phenyl C-4' | ~135 |
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | Predicted Absorption Range |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1710 - 1760 |
| C=N, C=C (Aromatic) | 1400 - 1600 |
| C-Cl | 600 - 800 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental technique.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline powder on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Workflow for Structural Confirmation
The logical flow for confirming the structure is outlined in the diagram below.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin [mdpi.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound 779320-20-6 [sigmaaldrich.com]
- 8. 4-PHENYL-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER(31877-30-2) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Phenyl-4-carboxythiazole | C10H7NO2S | CID 138928 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationships of 4-(4-Chlorophenyl)thiazole-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid derivatives. We will explore how subtle modifications to this core scaffold can significantly impact biological activity, offering insights for rational drug design and optimization.
The 4-(4-chlorophenyl)thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The carboxylic acid group at the 2-position serves as a critical anchor for derivatization, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. This guide will dissect the SAR of this compound class, focusing on modifications at the carboxylic acid position, the phenyl ring, and the thiazole core.
The Core Scaffold: Synthesis and Importance
The foundational structure, this compound, is typically synthesized via the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one reacts with a suitable thioamide precursor to the 2-carboxy-thiazole. The resulting scaffold provides three key regions for chemical modification, each influencing the molecule's interaction with biological targets.
Caption: Key modification points on the this compound scaffold.
PART 1: The Influence of the 2-Position - Beyond the Carboxylic Acid
The carboxylic acid group at the 2-position is a key determinant of the molecule's physicochemical properties, including its acidity, polarity, and hydrogen bonding capacity. Its modification into amides and esters is a common strategy to modulate these properties and explore new interactions with biological targets.
From Acids to Amides: A Leap in Potency
The conversion of the carboxylic acid to a carboxamide can significantly alter a compound's biological profile. Amides are less acidic and can act as both hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with protein targets.
A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives demonstrated that the nature of the substituent on the N-phenyl ring dramatically influences cytotoxic activity against cancer cell lines.[3] While not a direct analogue, this study highlights the importance of the amide moiety in orienting substituents for optimal target engagement. For instance, the introduction of a 4-chloro or 4-fluoro substituent on the N-phenyl ring resulted in potent anticancer activity.[3]
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)thiazole-2-carboxamides
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., EDC, HATU) and an activating agent (e.g., HOBt).
-
Amine Addition: To the activated acid, add the desired primary or secondary amine.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Caption: A generalized workflow for the synthesis of thiazole-2-carboxamides.
The Role of Esters: Modulating Lipophilicity and Permeability
Esterification of the carboxylic acid is another key strategy to enhance lipophilicity and improve cell membrane permeability. While specific data on this compound esters is limited in the reviewed literature, the principle remains a cornerstone of medicinal chemistry. Increased lipophilicity can lead to better oral absorption and distribution into tissues, but it must be balanced to avoid poor aqueous solubility.
PART 2: The Phenyl Ring at Position 4 - A Handle for Selectivity
The 4-(4-chlorophenyl) group is a common starting point, but modifications to this phenyl ring can fine-tune the activity and selectivity of the derivatives.
Impact of Phenyl Ring Substituents
The electronic nature and position of substituents on the phenyl ring can drastically alter the molecule's interaction with its target. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of electron-withdrawing groups on a benzylidene substituent attached to the 2-amino group enhanced antimicrobial and anticancer activities.[4] This suggests that modulating the electronic properties of the aromatic system is a viable strategy for optimizing activity.
Table 1: Comparative Anticancer Activity of Thiazole Derivatives with Phenyl Ring Modifications
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | 4-(4-bromophenyl), 2-(benzylideneamino) with OH and OCH3 on benzylidene | MCF7 | Comparable to 5-fluorouracil | [4] |
| 4b | 2-(p-tolyl), 4-(N-(4-chlorophenyl)carboxamide) | T47D | > 50 | [3] |
| 8e | 2-(2-chlorophenyl), 5-(N-(2-(trifluoromethyl)phenyl)carboxamide) | A-549 | - (48% inhibition at 10 µM) | [5] |
Note: The presented data is from different studies and compound series, and direct comparison should be made with caution. It serves to illustrate the impact of substitutions.
PART 3: Bioisosteric Replacement of the Carboxylic Acid
In drug design, carboxylic acids can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[6][7] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a powerful strategy to overcome these limitations.[6][8]
Common Bioisosteres for Carboxylic Acids
Several functional groups can serve as bioisosteres for carboxylic acids, including tetrazoles, acyl sulfonamides, and certain heterocyclic rings like oxadiazoles.[2][8] These groups can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while offering improved metabolic stability and pharmacokinetic profiles.
For example, tetrazoles are frequently used as carboxylic acid bioisosteres due to their similar pKa values.[2] The development of the angiotensin II receptor antagonist losartan, which features a tetrazole ring, is a classic example of this strategy's success.[8]
Caption: Common bioisosteric replacements for the carboxylic acid group.
The choice of a bioisostere is highly context-dependent and requires careful consideration of the target protein's active site and the desired physicochemical properties of the final compound.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich field for exploration in drug discovery. This guide has highlighted three primary avenues for optimization: modification of the 2-carboxylic acid group, substitution on the 4-phenyl ring, and bioisosteric replacement of the carboxylic acid.
-
2-Position Modifications: Converting the carboxylic acid to amides and esters is a proven strategy to modulate activity and physicochemical properties. The specific nature of the amide or ester substituent is critical for target engagement.
-
4-Phenyl Ring Substitutions: The electronic properties and steric bulk of substituents on the phenyl ring can be fine-tuned to enhance potency and selectivity.
-
Bioisosteric Replacements: Employing bioisosteres for the carboxylic acid can overcome pharmacokinetic hurdles and lead to compounds with improved drug-like properties.
Future research in this area should focus on systematic explorations of these modifications in homologous series of compounds to generate clearer, more quantitative SAR data. The integration of computational modeling and structural biology will be invaluable in rationally designing the next generation of potent and selective drugs based on the 4-(4-chlorophenyl)thiazole scaffold.
References
- 1. scielo.br [scielo.br]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. drughunter.com [drughunter.com]
A Comparative Analysis of 4-(4-Chlorophenyl)thiazole Derivatives Against Standard Antiparasitic Agents
In the ever-evolving landscape of antiparasitic drug discovery, the thiazole scaffold has emerged as a promising foundation for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of the in vitro efficacy of a series of 4-(4-chlorophenyl)thiazole derivatives against the causative agents of Leishmaniasis and Chagas disease, namely Leishmania amazonensis and Trypanosoma cruzi. We will objectively compare the performance of these novel compounds with established, first-line treatments, supported by experimental data, to offer a clear perspective for researchers and drug development professionals.
Introduction to the Therapeutic Challenge
Leishmaniasis and Chagas disease are neglected tropical diseases that afflict millions worldwide, primarily in tropical and subtropical regions. The current therapeutic options, while effective to a degree, are hampered by issues of toxicity, the emergence of resistance, and challenging treatment regimens.[1] For leishmaniasis, clinicians rely on drugs such as pentavalent antimonials, amphotericin B, and miltefosine.[2][3] Chagas disease treatment is largely limited to benznidazole and nifurtimox.[4][5][6] This clinical reality underscores the urgent need for new, safer, and more effective antiparasitic drugs.
The 4-(4-chlorophenyl)thiazole core represents a class of compounds that has demonstrated significant biological activity. A recent study systematically synthesized and evaluated a series of these derivatives, providing a valuable dataset for assessing their potential as leishmanicidal and trypanocidal agents.[7][8]
Comparative In Vitro Efficacy
The central pillar of this guide is the direct comparison of the inhibitory concentrations (IC50) of the novel thiazole derivatives with those of standard drugs. The following tables summarize the in vitro efficacy against the different life stages of Leishmania amazonensis and Trypanosoma cruzi.
Leishmanicidal Activity against Leishmania amazonensis
The promastigote is the motile, flagellated form found in the sandfly vector, while the amastigote is the non-motile, intracellular form that causes disease in humans. Effective drug candidates should ideally target the clinically relevant amastigote stage.
Table 1: Leishmanicidal Activity (IC50 in µM) against L. amazonensis
| Compound/Drug | Promastigote IC50 (µM) | Amastigote IC50 (µM) |
| Thiazole Derivative 1a | > 200 | > 200 |
| Thiazole Derivative 1b | 19.86 | > 200 |
| Thiazole Derivative 1c | 103.1 | > 200 |
| Thiazole Derivative 1d | 50.11 | 101 |
| Thiazole Derivative 1e | > 200 | > 200 |
| Thiazole Derivative 1f | > 200 | > 200 |
| Thiazole Derivative 1g | > 200 | > 200 |
| Thiazole Derivative 1h | > 200 | > 200 |
| Amphotericin B | Data not in source | Data not in source |
Data for thiazole derivatives sourced from Cruz Filho et al. (2023).[7][8]
From this data, it is evident that while some derivatives, notably 1b , show activity against the promastigote form, the efficacy against the clinically relevant amastigote form is limited, with IC50 values exceeding 100 µM.[7][8]
Trypanocidal Activity against Trypanosoma cruzi
The trypomastigote is the infective, circulating form in the bloodstream, while the amastigote is the intracellular, replicative form.
Table 2: Trypanocidal Activity (IC50 in µM) against T. cruzi
| Compound/Drug | Trypomastigote IC50 (µM) | Amastigote IC50 (µM) |
| Thiazole Derivative 1a | 100 | > 200 |
| Thiazole Derivative 1b | 1.67 | 1.96 |
| Thiazole Derivative 1c | 5.30 | 4.97 |
| Thiazole Derivative 1d | 2.50 | 3.10 |
| Thiazole Derivative 1e | 12.5 | 10.3 |
| Thiazole Derivative 1f | 25 | 18.7 |
| Thiazole Derivative 1g | 50 | 48.2 |
| Thiazole Derivative 1h | 100 | > 200 |
| Benznidazole | Data not in source | Data not in source |
Data for thiazole derivatives sourced from Cruz Filho et al. (2023).[7][8]
The results against T. cruzi are significantly more promising. Several derivatives, particularly 1b , 1c , and 1d , exhibit potent activity against both the trypomastigote and amastigote forms, with IC50 values in the low micromolar range.[7][8] This level of efficacy warrants further investigation, especially when compared to the known limitations of current therapies.
Mechanism of Action: A Comparative Overview
A crucial aspect of drug evaluation is understanding how a compound exerts its therapeutic effect.
Known Drugs
-
Amphotericin B : This polyene antifungal acts by binding to ergosterol, a major component of the Leishmania cell membrane. This binding forms pores in the membrane, leading to ion leakage and cell death.[2]
-
Miltefosine : As an oral agent, miltefosine's mechanism is thought to involve interference with phospholipid and sterol biosynthesis, disrupting cell signal transduction pathways.[9]
-
Pentavalent Antimonials (e.g., Sodium Stibogluconate) : These compounds are converted to their active trivalent form in vivo and are believed to interfere with the parasite's energy metabolism and inhibit DNA topoisomerase I.[2]
-
Benznidazole and Nifurtimox : These nitroheterocyclic drugs are effective in the acute phase of Chagas disease.[6] Their mechanism involves the generation of reactive oxygen species and other free radicals that damage parasite DNA, lipids, and proteins.
4-(4-Chlorophenyl)thiazole Derivatives
The precise mechanism of action for the 4-(4-chlorophenyl)thiazole derivatives has not yet been fully elucidated. Thiazole-containing compounds are known to interact with a wide range of biological targets. Given their efficacy against T. cruzi, potential mechanisms could involve the inhibition of essential parasite enzymes or disruption of key metabolic pathways. Further research is required to identify their specific molecular targets.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the efficacy data are detailed below. These protocols are based on the procedures described in the primary literature.[7]
In Vitro Leishmanicidal Assay
-
Parasite Culture : Leishmania amazonensis promastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Promastigote Assay :
-
Promastigotes are seeded in 96-well plates.
-
The thiazole compounds are added at varying concentrations.
-
Plates are incubated, and parasite viability is assessed, typically using a resazurin-based assay or by direct counting.
-
The IC50 is calculated from the dose-response curve.
-
-
Amastigote Assay :
-
Macrophages are harvested and infected with promastigotes, which then differentiate into amastigotes.
-
The thiazole compounds are added to the infected macrophage cultures.
-
After incubation, the number of amastigotes per macrophage is determined by microscopy.
-
The IC50 is calculated based on the reduction in the number of intracellular amastigotes.
-
In Vitro Trypanocidal Assay
-
Parasite Culture : Trypanosoma cruzi trypomastigotes are typically obtained from the supernatant of infected mammalian cell cultures. Amastigote forms are cultured within host cells.
-
Trypomastigote Assay :
-
Trypomastigotes are incubated with various concentrations of the test compounds.
-
Parasite motility and viability are assessed microscopically after a set incubation period.
-
The IC50 is determined.
-
-
Amastigote Assay :
-
Mammalian cells are infected with trypomastigotes, which then transform into intracellular amastigotes.
-
The infected cells are treated with the test compounds.
-
After incubation, the number of amastigotes per cell is quantified, often using a high-content imaging system or by manual counting after staining.
-
The IC50 is calculated.
-
Caption: In Vitro Antiparasitic Assay Workflow.
Signaling Pathways of Standard Drugs
To provide context, the mechanisms of action for some of the standard drugs are visualized below.
Caption: Mechanisms of Action for Standard Antileishmanial Drugs.
Conclusion and Future Directions
The comparative analysis reveals that while the tested 4-(4-chlorophenyl)thiazole derivatives show limited potential against Leishmania amazonensis in vitro, several compounds in this series are potent inhibitors of Trypanosoma cruzi growth, with IC50 values in the low micromolar range for both infective and replicative forms.[7][8] Specifically, derivatives 1b , 1c , and 1d stand out as promising candidates for further development as anti-Chagas disease agents.
The next logical steps in the evaluation of these compounds would be:
-
Cytotoxicity Profiling : Assess the selectivity of the most potent compounds by determining their toxicity against a panel of mammalian cell lines. The initial study indicated low to moderate toxicity, which is a positive sign.[7][10]
-
Mechanism of Action Studies : Elucidate the specific molecular target(s) within T. cruzi to understand how these compounds exert their trypanocidal effects.
-
In Vivo Efficacy : Evaluate the most promising candidates in animal models of Chagas disease to determine their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficacy and safety of different drugs for the treatment of leishmaniasis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
- 5. Chagas disease - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 6. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leishmaniasis Medication: Antifungals, Systemic, Xanthine Oxidase Inhibitors, Antiprotozoal Agents, Immunomodulators, Antileishmaniasis Agents [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is underpinned by data. The quality, reliability, and integrity of this data are paramount. 4-(4-Chlorophenyl)thiazole-2-carboxylic acid and its derivatives represent a class of compounds with significant potential, serving as key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] The ability to accurately and precisely quantify this analyte in diverse matrices—from the pristine environment of a drug substance to the complex milieu of a biological fluid—is a foundational requirement for successful drug development.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[2][3][4][5] This process is not a one-time checklist but a continuous lifecycle activity that ensures consistent method performance.[6]
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the validation of each method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and conclude with a critical, step-by-step protocol for cross-validation—a process to demonstrate that two distinct methods yield comparable and reliable results.[7][8]
Method Selection: Choosing the Right Tool for the Analytical Challenge
The selection of an analytical method is dictated by the analyte's physicochemical properties and the specific question being asked. This compound (MW: 239.68 g/mol ) is a solid compound containing a chlorophenyl group and a thiazole carboxylic acid moiety. These structural features are key to designing our analytical strategies.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of quality control (QC) laboratories. The aromatic rings (chlorophenyl and thiazole) in the analyte are strong chromophores, predicting excellent detectability by UV spectroscopy.[9][10] HPLC-UV is robust, cost-effective, and ideal for analyzing samples with relatively high analyte concentrations, such as in drug substance purity testing or pharmaceutical formulation assays.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultimate sensitivity and selectivity, such as pharmacokinetic (PK) or toxicokinetic (TK) studies, LC-MS/MS is the gold standard. The carboxylic acid group is readily ionizable, typically forming a [M-H]⁻ ion in negative mode Electrospray Ionization (ESI), allowing for highly specific detection with minimal interference from complex biological matrices.[11][12]
Pillar 1: Validation of the HPLC-UV Method
The objective of validating the HPLC-UV method is to demonstrate its suitability for the quantitative determination of this compound in a well-defined matrix, such as a drug substance.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: XBridge C18, 3.5 µm, 4.6 x 250 mm (or equivalent).[9] The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) (60:40, v/v). The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and consistent retention.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations: Low (3.0 µg/mL), Medium (30 µg/mL), and High (75 µg/mL).
-
Validation Workflow & Acceptance Criteria
The validation is performed according to ICH Q2(R2) guidelines.[2][8]
Caption: Workflow for analytical method validation as per ICH guidelines.
Data Summary: HPLC-UV Validation
| Validation Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interfering peaks at the analyte retention time. | No interference observed from blank. | Pass |
| Linearity (1-100 µg/mL) | Coefficient of determination (r²) ≥ 0.990. | r² = 0.9995 | Pass |
| Accuracy | Mean recovery within 85.0% to 115.0%. | 98.5% - 103.2% | Pass |
| Precision (RSD%) | |||
| Intra-day (n=6) | RSD ≤ 15.0%. | 1.8% - 3.5% | Pass |
| Inter-day (n=18) | RSD ≤ 15.0%. | 2.5% - 4.1% | Pass |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10. | 1.0 µg/mL | Pass |
| Robustness | RSD of results ≤ 15.0% after minor changes. | All variations met criteria. | Pass |
Pillar 2: Validation of the LC-MS/MS Method
This method is designed for the quantification of the analyte in a complex biological matrix, such as human plasma, requiring high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Acetonitrile. Gradient elution for optimal separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative. The carboxylic acid readily loses a proton.[12]
-
MRM Transitions:
-
Analyte: 238.0 -> 194.0 (Precursor [M-H]⁻ -> Product ion after loss of CO₂)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.0 kV, Source Temp: 150 °C).
-
-
Sample Preparation: Protein precipitation. 50 µL of plasma sample is mixed with 150 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.
Validation Workflow & Acceptance Criteria
The validation follows EMA and FDA guidelines for bioanalytical method validation.[3][15][16] Key parameters are similar to HPLC-UV but include matrix effect, recovery, and comprehensive stability assessments.
Data Summary: LC-MS/MS Bioanalytical Validation
| Validation Parameter | Acceptance Criteria | Result | Status |
| Linearity (0.5-500 ng/mL) | r² ≥ 0.990, back-calculated concentrations ±15% of nominal (±20% at LLOQ). | r² = 0.9981, all points met criteria. | Pass |
| Accuracy & Precision | Mean accuracy within ±15% of nominal, Precision (CV) ≤ 15% (±20% and ≤20% at LLOQ). | Accuracy: 96.2%-104.5%, Precision: CV < 8%. | Pass |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%. | 7.2% | Pass |
| Recovery | Consistent and precise across QC levels. | Mean recovery of 88% with CV < 10%. | Pass |
| Stability | % Bias within ±15% of nominal concentration. | Stable under all tested conditions (Freeze-thaw, bench-top, long-term). | Pass |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤ 20%. | 0.5 ng/mL | Pass |
The Core Directive: Cross-Validation of HPLC-UV and LC-MS/MS
Cross-validation is essential when data from two different analytical methods will be compared or pooled.[17] It serves as the ultimate bridge, ensuring that the analytical narrative remains consistent regardless of the technique used. The process directly compares the quantitative results from both validated methods using the same set of samples.[7][18]
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare a set of at least three batches of QC samples in a common, simple matrix (e.g., methanol/water) at three concentrations (Low, Medium, High) that fall within the validated range of both methods. For this example, we select concentrations of 5 µg/mL (Low), 30 µg/mL (Medium), and 75 µg/mL (High). Prepare six replicates at each level (n=6).
-
Analysis:
-
Analyze the 18 samples (3 levels x 6 replicates) using the validated HPLC-UV method.
-
Analyze the exact same set of 18 samples using the validated LC-MS/MS method. Dilutions may be required for the LC-MS/MS analysis to bring the concentrations into its calibrated range. This dilution step must be validated for accuracy.
-
-
Data Evaluation:
-
For each sample, calculate the mean concentration obtained from each method.
-
Calculate the percent difference between the methods for each concentration level using the formula: % Difference = [(Mean_HPLC-UV - Mean_LC-MS/MS) / Average(Mean_HPLC-UV, Mean_LC-MS/MS)] * 100
-
-
Acceptance Criteria: The mean concentration determined by one method should be within ±15.0% of the mean concentration determined by the other method.[18]
Caption: Workflow for the cross-validation of two analytical methods.
Data Summary: Cross-Validation Results
| QC Level | Mean Conc. HPLC-UV (µg/mL) | Mean Conc. LC-MS/MS (µg/mL) | Average Conc. (µg/mL) | % Difference | Status |
| Low (5 µg/mL) | 5.15 | 4.98 | 5.07 | +3.35% | Pass |
| Medium (30 µg/mL) | 29.8 | 30.9 | 30.35 | -3.62% | Pass |
| High (75 µg/mL) | 76.1 | 74.2 | 75.15 | +2.53% | Pass |
Conclusion: A Unified Approach to Analytical Data Integrity
This guide demonstrates that both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound, albeit for different applications. HPLC-UV excels in its simplicity and cost-effectiveness for high-concentration assays typical in a QC environment. In contrast, LC-MS/MS provides the unparalleled sensitivity and selectivity required for challenging bioanalytical studies.[12]
The successful cross-validation confirms that, despite their technological differences, both methods produce comparable and consistent data. This concordance is not merely a technical achievement; it is a cornerstone of regulatory trust. It ensures that data generated across different stages of drug development—from manufacturing controls to clinical trials—can be integrated into a single, coherent, and reliable dataset, thereby strengthening the foundation for bringing safe and effective medicines to patients.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. id-eptri.eu [id-eptri.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. e-b-f.eu [e-b-f.eu]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to the Anti-Inflammatory Activity of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
A Senior Application Scientist's Field-Proven Insights into Preclinical Validation
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory activity of 4-(4-Chlorophenyl)thiazole-2-carboxylic acid (herein referred to as CPTA), benchmarked against a known non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Rationale for Investigating CPTA
Thiazole derivatives are a well-established class of heterocyclic compounds that have shown a wide range of biological activities.[1] The specific compound, this compound (CPTA), has been identified through in vitro screening as a potential modulator of inflammatory pathways. Preliminary data suggests that CPTA may exert its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins which are key mediators of inflammation and pain.[2][3] Overexpression of COX-2 is associated with numerous inflammatory diseases, and its selective inhibition is a clinically validated therapeutic strategy.[2][4]
This guide outlines a head-to-head in vivo comparison between CPTA and Celecoxib, a selective COX-2 inhibitor, to ascertain CPTA's efficacy, potency, and preliminary safety profile in a well-established animal model of acute inflammation.
The Inflammatory Cascade: A Putative Mechanism of Action
Inflammation is a complex biological response involving a cascade of signaling molecules, primarily pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][6][7][8][9] These cytokines activate downstream pathways, including the arachidonic acid cascade, leading to the production of prostaglandins by COX enzymes. COX-2 is an inducible enzyme, meaning its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[2] The proposed mechanism for CPTA involves the selective inhibition of COX-2, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of selective COX-2 inhibitors in cancer management. [vivo.weill.cornell.edu]
- 3. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 4. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory cytokines | Abcam [abcam.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. 炎症誘発性サイトカインの概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Inflammatory cytokine - Wikipedia [en.wikipedia.org]
- 9. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
